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2-Benzoimidazol-1-yl-phenol

Cat. No.: B1637753
M. Wt: 210.23 g/mol
InChI Key: CVPOWJXYMCMMPD-UHFFFAOYSA-N
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Description

Significance of Benzimidazole (B57391) Scaffolds in Modern Chemical Science

The benzimidazole nucleus, which consists of a benzene (B151609) ring fused to an imidazole (B134444) ring, is a privileged scaffold in medicinal chemistry and material science. nih.govontosight.ai Its structural similarity to naturally occurring purines allows it to interact with a variety of biopolymers, making benzimidazole derivatives attractive for drug discovery. researchgate.net This structural feature has led to the development of a wide array of compounds with diverse biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. ontosight.airesearchgate.netresearchgate.net The unique core structure and its minimal toxicity have established benzimidazole as an excellent framework in the development of new drugs. nih.gov Beyond medicine, the electron-accepting ability, π-bridging capabilities, and metal-ion chelating properties make benzimidazole derivatives exceptional candidates for optical chemical sensors and materials for optoelectronics.

Overview of 2-(1H-benzimidazol-2-yl)phenol as a Contemporary Research Target

2-(1H-benzimidazol-2-yl)phenol, also commonly referred to as 2-(2-hydroxyphenyl)benzimidazole (HPBI), has garnered significant attention as a contemporary research target. ontosight.aisolubilityofthings.com This interest is largely fueled by its remarkable photophysical properties, most notably its capacity for Excited-State Intramolecular Proton Transfer (ESIPT). rsc.orgacs.orgresearchgate.netmedchemexpress.commedchemexpress.com The ESIPT process, where a proton is transferred from the phenol's hydroxyl group to the imidazole nitrogen upon photoexcitation, results in a large Stokes shift, a phenomenon highly sought after for applications in fluorescent probes, laser dyes, and UV-stabilizers. researchgate.netresearchgate.net

Consequently, HPBI and its derivatives are extensively studied as fluorescent chemosensors for detecting various analytes, including metal ions and reactive chemical species like phosgene (B1210022). researchgate.netrsc.orgrsc.orgnih.gov Furthermore, its structural framework serves as a valuable template for designing novel therapeutic agents. Research has explored its potential in developing new anticancer agents that inhibit fatty acid synthase (FASN) or act as microtubule inhibitors. nih.govbohrium.comnih.gov Its antimicrobial properties against bacteria associated with conditions like periodontal disease have also been a subject of investigation. researchgate.netnih.govnih.gov The combination of unique electronic properties and biological relevance makes 2-(1H-benzimidazol-2-yl)phenol a versatile molecule at the forefront of chemical research. solubilityofthings.com

Historical Development and Key Milestones in 2-(1H-benzimidazol-2-yl)phenol Research

The journey of benzimidazole research began in 1872 with the first synthesis reported by Hoebrecker. However, significant interest in the scaffold grew in the 1950s after the discovery that a 5,6-dimethylbenzimidazole (B1208971) unit is an integral part of vitamin B12's structure. This discovery spurred extensive research into the synthesis and application of benzimidazole derivatives.

The synthesis of 2-(1H-benzimidazol-2-yl)phenol itself is typically achieved through a straightforward condensation reaction. The most common method involves reacting o-phenylenediamine (B120857) with 2-hydroxybenzaldehyde. nih.govmdpi.com

Key milestones in the research of 2-(1H-benzimidazol-2-yl)phenol can be outlined as follows:

Synthesis and Structural Elucidation: Initial research focused on establishing efficient synthetic routes and characterizing the molecule's fundamental structure. X-ray crystallography studies have provided detailed insights into its planar structure, bond lengths, and angles, confirming the presence of a crucial intramolecular hydrogen bond between the phenolic proton and an imidazole nitrogen. nih.goviucr.orgresearchgate.net

Discovery of ESIPT Properties: A major breakthrough was the identification and extensive study of its Excited-State Intramolecular Proton Transfer (ESIPT) mechanism. rsc.orgacs.orgrsc.org This research revealed that upon absorbing light, the molecule undergoes a photo-tautomerization, leading to a unique dual fluorescence that is highly sensitive to the molecular environment. researchgate.netrsc.org

Development as a Fluorescent Sensor: Leveraging the ESIPT property, researchers developed HPBI and its derivatives into highly sensitive and selective fluorescent probes. Studies have demonstrated their ability to detect metal ions like Fe³⁺ and hazardous chemicals such as phosgene and triphosgene, often with very low detection limits. researchgate.netrsc.orgrsc.orgnih.gov

Exploration of Biological Activity: Building on the known bioactivity of the benzimidazole scaffold, scientists began to investigate HPBI derivatives for various therapeutic applications. This includes the synthesis and evaluation of substituted HPBI compounds for antimicrobial activity against pathogenic bacteria and for anticancer properties against various cancer cell lines. bohrium.comnih.govnih.govnih.govresearchgate.net These studies have identified specific derivatives with potent activity, paving the way for potential new drug candidates. bohrium.comnih.gov

The progression from fundamental synthesis to advanced applications in materials science and medicinal chemistry highlights the compound's versatility and enduring importance in academic research.

Detailed Research Findings

Crystallographic Data

The precise three-dimensional structure of 2-(1H-benzimidazol-2-yl)phenol has been confirmed through single-crystal X-ray diffraction studies. The molecule is noted to be essentially planar, a feature that facilitates its interesting photophysical properties. An important structural characteristic is the intramolecular hydrogen bond between the phenolic oxygen and an imidazole nitrogen, which creates a stable six-membered ring motif. nih.goviucr.orgresearchgate.net

Table 1: Crystallographic Data for 2-(1H-benzimidazol-2-yl)phenol. iucr.orgresearchgate.net
ParameterValue
Molecular FormulaC₁₃H₁₀N₂O
Molecular Weight (g/mol)210.23
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)16.864 (4)
b (Å)4.7431 (8)
c (Å)12.952 (2)
β (°)102.34 (2)
Volume (ų)1012.1 (3)
Z (molecules/unit cell)4

Summary of Research Applications

The unique structural and photophysical properties of 2-(1H-benzimidazol-2-yl)phenol have led to its investigation across several fields of research.

rsc.orgmedchemexpress.comresearchgate.netnih.gov
Table 2: Summary of Research Applications for 2-(1H-benzimidazol-2-yl)phenol and its Derivatives.
Research AreaKey Findings and ApplicationsReferences
Fluorescent SensorsExhibits Excited-State Intramolecular Proton Transfer (ESIPT), leading to large Stokes shifts. Utilized as a selective fluorescent sensor for metal ions (e.g., Fe³⁺) and toxic chemicals like phosgene.
Anticancer AgentsDerivatives have been synthesized and shown to possess cytotoxic effects against various cancer cell lines. Mechanisms include inhibition of fatty acid synthase (FASN) and microtubule disruption. Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate showed potent activity against liver cancer cells.
Generated code

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H10N2O B1637753 2-Benzoimidazol-1-yl-phenol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H10N2O

Molecular Weight

210.23 g/mol

IUPAC Name

2-(benzimidazol-1-yl)phenol

InChI

InChI=1S/C13H10N2O/c16-13-8-4-3-7-12(13)15-9-14-10-5-1-2-6-11(10)15/h1-9,16H

InChI Key

CVPOWJXYMCMMPD-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=CN2C3=CC=CC=C3O

Canonical SMILES

C1=CC=C2C(=C1)N=CN2C3=CC=CC=C3O

Origin of Product

United States

Synthetic Methodologies for 2 Benzoimidazol 1 Yl Phenol and Its Derivatives

Classical Synthetic Pathways for 2-Benzoimidazol-1-yl-phenol Core Structure

Classical methods for synthesizing the benzimidazole (B57391) core, which is central to this compound, primarily involve the condensation of o-phenylenediamine (B120857) with various carbonyl-containing compounds. These foundational methods have been adapted and modified over time to improve yields and accommodate a variety of substituents.

Condensation Reactions Utilizing o-Phenylenediamine Precursors

The most traditional and widely employed method for the synthesis of 2-substituted benzimidazoles is the condensation reaction between an o-phenylenediamine and a carboxylic acid or its derivative. enpress-publisher.comresearchgate.net This reaction, often referred to as the Phillips-Ladenburg reaction, typically requires acidic conditions and heating. semanticscholar.orgresearchgate.net For instance, the reaction of o-phenylenediamine with salicylic (B10762653) acid in the presence of a catalyst like ammonium (B1175870) chloride can yield 2-(2-hydroxyphenyl)-1H-benzimidazole, a related structure to the target compound. semanticscholar.org

Another classical approach is the Weidenhagen reaction, which involves the condensation of o-phenylenediamine with aldehydes or ketones. semanticscholar.orgresearchgate.net This method often requires an oxidizing agent, such as copper acetate, to facilitate the cyclization and formation of the benzimidazole ring. semanticscholar.orgresearchgate.net For example, reacting o-phenylenediamine with 2-hydroxybenzaldehyde can form 2-(1H-benzimidazol-2-yl)phenol. nih.gov

Table 1: Comparison of Classical Condensation Reactions for Benzimidazole Synthesis

Reaction Name Precursors Typical Conditions Key Features
Phillips-Ladenburg Reaction o-Phenylenediamine and Carboxylic Acid (or derivative) Acidic (e.g., HCl), Heat Versatile for a wide range of 2-substituted benzimidazoles. researchgate.net
Weidenhagen Reaction o-Phenylenediamine and Aldehyde/Ketone Oxidizing agent (e.g., copper acetate), Heat Useful for synthesizing 2-aryl and 2-alkyl benzimidazoles. semanticscholar.orgresearchgate.net

Multi-Step Approaches to Substituted this compound Analogues

The synthesis of more complex, substituted analogues of this compound often necessitates multi-step synthetic sequences. These approaches allow for the introduction of various functional groups on both the benzimidazole core and the phenolic ring.

One common strategy involves the initial synthesis of a substituted benzimidazole, followed by its derivatization. For example, a 2-substituted benzimidazole can be synthesized via the methods described above. Subsequently, functional groups can be introduced onto the phenol (B47542) ring or the benzimidazole nitrogen through various reactions. A multi-step synthesis might start with the reaction of 1,3-dihydro-2H-1,3-benzimidazole-2-thione with 4-fluorobenzaldehyde (B137897) to produce 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde, which can then be further modified. mdpi.com

Another multi-step approach could involve the synthesis of diastereomeric Mannich bases from a cyclic aminal and substituted phenols, leading to complex structures bearing the octahydro-1H-benzimidazol-1-yl moiety. mdpi.com These sequential reactions allow for the construction of elaborate molecules with specific stereochemistry.

Advanced Synthetic Strategies

To overcome the limitations of classical methods, such as harsh reaction conditions and long reaction times, advanced synthetic strategies have been developed. These modern techniques focus on improving reaction efficiency, reducing environmental impact, and providing access to a wider range of derivatives.

Microwave-Assisted Synthesis for Reaction Optimization

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating the synthesis of benzimidazole derivatives. jocpr.com This technique significantly reduces reaction times, often from hours to minutes, and can lead to higher yields and purer products. researchgate.netasianpubs.org

The condensation of o-phenylenediamine with aldehydes or carboxylic acids can be efficiently carried out under microwave irradiation, often in the absence of a solvent or using a green solvent. researchgate.netresearchgate.net For instance, the synthesis of 2-(substituted phenyl)-1H-benzimidazole derivatives has been achieved in high yields with reaction times as short as 36-48 seconds using microwave irradiation and Na2S2O5 as an oxidant. researchgate.net

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of 2-(2-Hydroxyphenyl)benzimidazole

Method Reaction Time Yield Reference
Conventional Heating 4 hours 80% researchgate.net
Microwave Irradiation 36 seconds 95% researchgate.net

One-Pot Reaction Protocols for Enhanced Efficiency

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency, cost-effectiveness, and waste reduction. researchgate.net Several one-pot procedures for the synthesis of benzimidazole derivatives have been reported.

A notable example is the copper-catalyzed one-pot synthesis of 1,2-disubstituted benzimidazoles from benzaldehydes, o-phenylenediamines, and phenylpropiolic acid. rsc.org This protocol allows for the formation of multiple C-N bonds and a Csp-Csp bond in a single operation. rsc.org Another efficient one-pot method involves the condensation of o-phenylenediamines with aryl aldehydes in the presence of an H2O2/HCl system, which provides excellent yields and allows for large-scale synthesis. researchgate.net

Catalytic Approaches in this compound Synthesis

The use of catalysts is crucial in modern organic synthesis for enhancing reaction rates, improving selectivity, and enabling reactions under milder conditions. Various catalytic systems have been developed for the synthesis of benzimidazoles.

Lewis acids, such as ZrCl4, SnCl4, and TiCl4, have been used to catalyze the condensation of o-phenylenediamine with orthoesters. researchgate.net Heterogeneous catalysts, including nano-Ni(II)/Y zeolite and ZrO2-Al2O3 solid acids, have also been employed, offering the advantages of easy separation and reusability. nih.gov Furthermore, Brønsted acidic ionic liquids have been utilized as recyclable catalysts for the synthesis of 2-substituted benzimidazoles. nih.gov More recently, a practical protocol for constructing hydroxylated 2-(1-phenyl-1H-benzo[d]imidazol-2-yl)phenols from N-phenyl-o-phenylenediamine and benzaldehydes was developed using anhydrous Cu(OAc)2 as a catalyst. acs.org

Mannich-Type Tandem Reactions for Complex Derivative Generation

The Mannich reaction is a powerful carbon-carbon bond-forming nucleophilic addition reaction that plays a crucial role in the synthesis of various benzimidazole derivatives. nih.govalliedacademies.org This reaction typically involves the aminoalkylation of an acidic proton located on a substrate with formaldehyde (B43269) and a primary or secondary amine. In the context of benzimidazole synthesis, the NH group of the benzimidazole ring can act as the amine component.

A notable advancement in this area is the use of Mannich-type tandem reactions to generate complex, polycyclic benzimidazole derivatives. For instance, novel diastereomeric Mannich bases have been synthesized through the reaction of a cyclic aminal, (2R,7R,11S,16S)-1,8,10,17-tetraazapentacyclo[8.8.1.1⁸,¹⁷.0²,⁷.0¹¹,¹⁶]icosane, with p-substituted phenols such as p-cresol (B1678582) and 4-methoxyphenol. nih.gov This reaction, carried out in a water/dioxane mixture, leads to the formation of compounds bearing two {3-(2-hydroxy-5-substitutedbenzyl)octahydro-1H-benzimidazol-1-yl]methyl} substituents attached to an arenol (B1447636) ring. nih.gov The reaction proceeds via aminomethylation of a di-Mannich base intermediate. nih.gov

The general procedure for synthesizing N-Mannich bases of 2-substituted benzimidazoles involves refluxing the 2-substituted benzimidazole with a secondary amine and formaldehyde in a solvent like ethanol (B145695) for several hours. nih.gov The reaction conditions, such as solvent polarity and temperature, can significantly influence the reaction outcome and yield. nih.gov

Below is a table summarizing the synthesis of a specific Mannich base derivative of a 2-substituted benzimidazole:

Compound NameMolecular FormulaReactantsReaction ConditionsYield (%)Melting Point (°C)
2-{1-[(Dimethylamino)methyl]-1H-benzimidazol-2-yl}phenolC₁₆H₁₇ON₃2-(1H-benzimidazol-2-yl)phenol, Dimethylamine, FormaldehydeReflux in ethanol for 8 hours63.7256–259

Data compiled from a study by an unnamed source. nih.gov

Click Chemistry Applications in Benzimidazole Derivative Synthesis

Click chemistry, a concept introduced by K. Barry Sharpless, refers to a class of reactions that are high-yielding, wide in scope, create no or only inoffensive byproducts, are stereospecific, and can be conducted under simple reaction conditions. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,2,3-triazoles is a prime example of a click reaction and has found extensive applications in pharmaceutical research and drug development. alliedacademies.org

In the realm of benzimidazole chemistry, click reactions have been employed to synthesize novel derivatives by linking the benzimidazole pharmacophore to other molecular fragments through a stable triazole linker. This approach allows for the generation of a diverse library of compounds with potential biological activities.

A one-pot click chemistry approach has been utilized to synthesize N-((1-((1H-benzo[d]imidazol-2-yl)methyl)-1H-1,2,3-triazol-4-yl)methyl)aniline and its derivatives. figshare.com This methodology involves the linkage of a triazole and a benzimidazole moiety, demonstrating the efficiency and versatility of click chemistry in creating complex molecular architectures. figshare.com The resulting triazole-linked benzimidazole derivatives have been investigated for their anti-proliferative activities. figshare.com

The general strategy for synthesizing such derivatives involves the following key steps:

Synthesis of an alkyne-functionalized benzimidazole or a molecule containing a terminal alkyne.

Synthesis of an azide-functionalized phenolic compound or another desired building block.

The copper(I)-catalyzed cycloaddition reaction between the alkyne and azide (B81097) to form the 1,2,3-triazole ring, linking the two fragments.

This modular approach allows for the facile introduction of various substituents on both the benzimidazole and the phenolic (or other) parts of the molecule, enabling the fine-tuning of its physicochemical and biological properties.

Derivatization Techniques and Introduction of Functional Groups

The derivatization of the this compound core structure is essential for modulating its biological activity, solubility, and other pharmacokinetic properties. Functional groups can be introduced onto the benzimidazole ring system or the phenolic ring through various organic reactions.

On the Phenolic Ring:

The hydroxyl group and the aromatic ring of the phenol moiety offer multiple sites for derivatization.

Etherification: The phenolic hydroxyl group can be converted to an ether by reaction with alkyl halides or other electrophiles in the presence of a base. This modification can alter the compound's lipophilicity and hydrogen-bonding capabilities.

Esterification: Reaction of the phenol with acyl chlorides or anhydrides yields esters, which can act as prodrugs that are hydrolyzed in vivo to release the active phenolic compound.

Electrophilic Aromatic Substitution: The phenolic ring is activated towards electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. The position of substitution (ortho or para to the hydroxyl group) is directed by the activating nature of the hydroxyl group.

On the Benzimidazole Ring:

The benzimidazole ring system also presents several opportunities for functionalization.

N-Alkylation/N-Arylation: The nitrogen atom at the 1-position of the benzimidazole ring can be alkylated or arylated using appropriate electrophiles. This is a common strategy to introduce diverse substituents.

Substitution at the 2-position: While the parent compound already has a phenol group at the 2-position, in the synthesis of derivatives, this position can be a key point of diversification by starting with different carboxylic acids in the initial condensation with o-phenylenediamine. researchgate.net

Substitution on the Benzo Ring: The benzene (B151609) part of the benzimidazole is susceptible to electrophilic aromatic substitution, although the reaction conditions need to be carefully controlled to avoid reaction on the more activated phenolic ring.

The introduction of these functional groups serves several purposes in medicinal chemistry. ashp.org For instance, the addition of polar groups can enhance water solubility, while lipophilic groups can improve membrane permeability. Electronic effects of the functional groups, such as their ability to donate or withdraw electrons, can influence the acidity or basicity of the molecule and its interaction with biological targets. ashp.org

Advanced Spectroscopic and Structural Characterization of 2 Benzoimidazol 1 Yl Phenol Systems

Vibrational Spectroscopy for Molecular Structure Elucidation

Vibrational spectroscopy, encompassing both infrared and Raman techniques, serves as a powerful non-destructive tool for identifying functional groups and probing the skeletal structure of molecules.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum provides a unique molecular fingerprint. For 2-Benzoimidazol-1-yl-phenol, the key diagnostic feature is the absence of an N-H stretching vibration (typically found around 3200-3400 cm⁻¹), which confirms that the substitution has occurred on the nitrogen atom of the benzimidazole (B57391) ring, thereby blocking tautomerism. beilstein-journals.org

The spectrum is characterized by several key absorption bands:

O-H Stretching: A broad absorption band is expected in the 3300-3500 cm⁻¹ region, characteristic of the phenolic hydroxyl group. In some substituted (2-hydroxyphenyl)-1H-benzimidazole derivatives, this band has been observed between 3402-3421 cm⁻¹. orientjchem.org

Aromatic C-H Stretching: Sharp, medium-to-weak bands typically appear just above 3000 cm⁻¹.

C=N and C=C Stretching: The stretching vibrations of the C=N bond in the imidazole (B134444) ring and the C=C bonds in the aromatic systems give rise to a series of strong to medium bands in the 1450-1630 cm⁻¹ region. For related benzimidazole compounds, the C=N stretch is often observed around 1610-1630 cm⁻¹. rsc.orgijpbs.com

C-O Stretching: A strong band corresponding to the phenolic C-O stretching vibration is typically observed in the 1200-1300 cm⁻¹ range. nih.gov

Table 1: Characteristic FT-IR Vibrational Frequencies for this compound Systems
Frequency Range (cm⁻¹)Vibrational ModeExpected Intensity
3300 - 3500O-H (phenolic) stretchBroad, Medium-Strong
3000 - 3100Aromatic C-H stretchWeak-Medium
1580 - 1630C=N (imidazole) stretchMedium-Strong
1450 - 1600Aromatic C=C stretchMedium-Strong (multiple bands)
1200 - 1300Phenolic C-O stretchStrong

Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, provides complementary information to FT-IR. It is particularly sensitive to non-polar, polarizable bonds, making it an excellent tool for characterizing the carbocyclic and heterocyclic ring systems of this compound.

While a specific Raman spectrum for this compound is not widely reported, analysis of related benzimidazole structures allows for the assignment of expected vibrational modes. nih.govnih.gov The formation of N-heterocyclic carbene (NHC) complexes from benzimidazolium salts has been shown to enhance Raman spectral features due to increased polarizability of the benzimidazole ring. nih.gov

Key expected Raman active modes include:

Ring Breathing Modes: Symmetrical vibrations of the benzene (B151609) and benzimidazole rings are expected to be strong in the Raman spectrum.

C=C and C=N Stretching: Aromatic C=C and imidazole C=N stretching vibrations will appear as strong bands in the 1400-1650 cm⁻¹ region.

C-H Bending: In-plane and out-of-plane bending of aromatic C-H bonds give rise to characteristic signals. Out-of-plane bending for the benzene ring in benzimidazole has been identified around 750 cm⁻¹. nih.gov

Imidazole Ring Vibrations: Specific vibrations such as ring wagging (around 331 cm⁻¹) and C-N out-of-plane stretching (around 713 cm⁻¹) are characteristic of the benzimidazole core. nih.gov

Table 2: Expected Raman Active Modes for this compound
Frequency Range (cm⁻¹)Vibrational Mode Assignment
1400 - 1650Aromatic C=C and Imidazole C=N Stretching
~1000Symmetric Ring Breathing (Benzene)
~750C-H Out-of-plane Bending (Benzene ring)
~713C-N Out-of-plane Stretching (Imidazole ring)
~331Imidazole Ring Wagging

Nuclear Magnetic Resonance (NMR) Spectroscopy for Chemical Environment Analysis

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and spatial arrangement of atoms in a molecule. The analysis of ¹H and ¹³C NMR spectra, often supplemented by advanced 2D techniques, allows for the complete structural assignment of this compound.

The ¹H NMR spectrum provides detailed information about the number, type, and connectivity of protons in the molecule. For this compound, the spectrum can be divided into distinct regions. A key diagnostic feature is the presence of a singlet for the proton at the C2 position of the benzimidazole ring and the absence of the far downfield (δ 12-13 ppm) exchangeable N-H proton seen in its C-substituted isomers. rsc.org

Phenolic Proton (-OH): The chemical shift of the phenolic proton is highly dependent on the solvent, concentration, and temperature. It typically appears as a broad singlet.

Benzimidazole C2-H Proton: This proton is unique as it is attached to the carbon between the two nitrogen atoms. It resonates as a sharp singlet at a downfield position, typically in the δ 8.0-9.5 ppm range, due to the deshielding effect of the adjacent nitrogens.

Aromatic Protons: The protons on the benzimidazole and phenol (B47542) rings appear as a series of complex multiplets in the aromatic region (δ 6.8-8.0 ppm). The specific splitting patterns and coupling constants (J) depend on the substitution pattern and can be resolved using high-field NMR.

Table 3: Expected ¹H NMR Chemical Shifts for this compound (in DMSO-d₆)
Proton TypeExpected Chemical Shift (δ, ppm)Multiplicity
Phenolic OHVariable (e.g., 9.0-10.0)Broad Singlet
Benzimidazole C2-H8.0 - 9.5Singlet
Aromatic Protons (Benzimidazole & Phenol)6.8 - 8.0Multiplet

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. In N-substituted benzimidazoles, the problem of signal averaging or broadening due to tautomerism is eliminated, leading to a full set of distinct signals for each carbon. beilstein-journals.orgmdpi.com

Phenolic C-O Carbon: The carbon atom of the phenol ring attached to the hydroxyl group is significantly deshielded and appears downfield, often in the δ 150-160 ppm range. ijpbs.com

Benzimidazole C2 Carbon: The C2 carbon, situated between two nitrogen atoms, is highly deshielded and serves as a key diagnostic signal, typically appearing around δ 140-145 ppm.

Aromatic Carbons: The remaining aromatic carbons of both the benzimidazole and phenol moieties resonate in the δ 110-140 ppm region. The specific shifts depend on their position relative to the nitrogen atoms and the hydroxyl group. Quaternary carbons generally appear weaker than protonated carbons.

Table 4: Expected ¹³C NMR Chemical Shifts for this compound
Carbon TypeExpected Chemical Shift (δ, ppm)
Phenolic C-O150 - 160
Benzimidazole C2140 - 145
Benzimidazole C3a/C7a (Quaternary)135 - 144
Aromatic CH (Benzimidazole & Phenol)110 - 130

While 1D NMR provides foundational data, 2D NMR experiments are often essential for the complete and unambiguous assignment of all proton and carbon signals, especially in complex aromatic systems. For N-substituted benzimidazoles, techniques such as COSY, HSQC, and HMBC are invaluable. ugm.ac.id

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, typically on adjacent carbons. It would be used to trace the connectivity of protons within the benzimidazole's benzene ring and separately within the hydroxyphenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It allows for the definitive assignment of protonated carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most powerful 2D NMR techniques for structural elucidation, as it reveals long-range (2-3 bond) correlations between protons and carbons. For this compound, HMBC is crucial for confirming the N-1 substitution pattern. Key expected correlations would include:

The C2-H proton showing a correlation to the quaternary carbons C3a and C7a of the benzimidazole ring.

Protons on the hydroxyphenyl ring showing correlations to carbons within the benzimidazole ring, and vice-versa, confirming the link between the two moieties.

CP-MAS (Cross-Polarization Magic-Angle Spinning): For solid-state analysis, ¹³C and ¹⁵N CP-MAS NMR can provide high-resolution spectra, offering insights into the molecular structure in the solid phase and avoiding solvent effects. This technique is particularly useful for studying tautomerism and hydrogen bonding in related benzimidazole systems. beilstein-journals.org

Through the combined application of these advanced NMR methods, a complete and verified structural assignment for this compound can be achieved, providing a solid foundation for further chemical and physical studies.

Electronic Spectroscopy for Conjugation and Electronic Transitions

Electronic spectroscopy is a vital tool for elucidating the electronic structure and properties of molecules like this compound, which possess conjugated π-systems. Techniques such as Ultraviolet-Visible (UV-Vis) and fluorescence spectroscopy provide insights into electronic transitions, the influence of molecular environment, and unique photochemical processes.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis absorption spectroscopy measures the transitions of electrons from the ground state to higher energy excited states upon absorption of ultraviolet or visible light. For 2-(1H-benzimidazol-2-yl)phenol and its derivatives, the absorption spectra are characterized by bands corresponding to π → π* and n → π* transitions within the aromatic and heterocyclic ring systems. The position and intensity of these absorption bands are influenced by the solvent environment and the nature of substituents on the molecular framework.

Studies on 2-(1H-benzimidazol-2-yl)phenol have shown that its absorption properties are not highly sensitive to the polarity of the solvent, which is attributed to the absence of a strong electron-donating group on the phenyl ring. researchgate.net The absorption maxima remain relatively consistent across a range of solvents from nonpolar to polar. For instance, in various solvents, the primary absorption peak is observed in the ultraviolet region. researchgate.net Related derivatives designed as fluorescent probes also exhibit strong absorption in this region, with a characteristic peak around 325 nm. nih.gov The ultraviolet absorption spectra for a series of 2-(2-hydroxyaryl)-1H-benzimidazole derivatives have been systematically measured in methanol (B129727) to characterize their electronic properties. capes.gov.br

The following table summarizes the UV-Vis absorption data for the parent compound, 2-(1H-benzimidazol-2-yl)phenol, in different solvents.

Table 1: UV-Vis Absorption Maxima (λabs) of 2-(1H-benzimidazol-2-yl)phenol in Various Solvents

Solvent Absorption Maxima (λabs) in nm
Cyclohexane 308, 339
Dioxane 310, 341
Chloroform 311, 342
Acetonitrile 310, 340
Methanol 310, 340

Data sourced from literature. researchgate.net

Fluorescence Spectroscopy and Emission Properties

Fluorescence spectroscopy provides information about the electronic transitions from the excited state back to the ground state. 2-(1H-benzimidazol-2-yl)phenol and its derivatives are particularly noted for their interesting fluorescence properties, which are dominated by a process known as Excited-State Intramolecular Proton Transfer (ESIPT). researchgate.net

Upon photoexcitation, an intramolecularly hydrogen-bonded proton from the phenolic hydroxyl group is transferred to the nitrogen atom of the imidazole ring. researchgate.net This process converts the initial enol (E) form in the excited state to a keto (K) tautomer. researchgate.net The fluorescence emission then occurs from this keto tautomer, resulting in a large separation between the absorption and emission maxima, known as a Stokes shift. researchgate.netresearchgate.net This dual emission phenomenon, originating from both the enol and keto forms, is a hallmark of this class of compounds. researchgate.net The keto form relaxes to the ground state, and the enol form is subsequently recovered via a ground-state reverse proton transfer. researchgate.net

These compounds can exhibit intense blue-green fluorescence with moderate to high quantum yields and significant Stokes shifts. researchgate.net The emission properties can be tuned by chemical modifications; for example, the introduction of electron-donating groups can cause a blue shift in the emission band, while electron-withdrawing groups can cause a red shift. researchgate.net The fluorescence characteristics, including quantum yield and the relationship between fluorescent intensity and substituents, have been extensively investigated. researchgate.net In some derivatives, the ESIPT process is blocked by chemical modification, leading to emission from the enol form at a shorter wavelength (e.g., 355 nm), while the unblocked compound emits from the keto form at a longer wavelength (e.g., 450 nm), enabling ratiometric sensing applications. nih.gov

The table below details the emission properties of 2-(1H-benzimidazol-2-yl)phenol in different solvents.

Table 2: Fluorescence Emission Maxima (λem) and Stokes Shift of 2-(1H-benzimidazol-2-yl)phenol

Solvent Emission Maxima (λem) in nm Stokes Shift (cm-1)
Cyclohexane 468 9886
Dioxane 473 9888
Chloroform 473 9735
Acetonitrile 472 9890
Methanol 475 10103

Data sourced from literature. researchgate.net

Mass Spectrometry for Molecular Fragmentation and Isotopic Analysis

Mass spectrometry (MS) is an analytical technique used to determine the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition, and providing structural information through fragmentation analysis. For benzimidazole derivatives, electron impact (EI) mass spectrometry is a common method for studying their fragmentation pathways. researchgate.netjournalijdr.com

The fragmentation of 1- and 2-substituted benzimidazoles follows characteristic patterns. researchgate.net Aromatic systems like benzimidazole are relatively stable, often resulting in a strong molecular ion peak in the mass spectrum. libretexts.org The fragmentation of the molecular ion of 1-(aminoaryl)benzimidazoles, for example, can initiate either by the elimination of substituents followed by the cleavage of the two C-N bonds in the imidazole ring, or by the loss of a neutral HCN fragment from the imidazole ring itself. researchgate.net Further decay of the resulting ions leads to a series of characteristic fragment ions that can be used to identify the compound and its substitution patterns. researchgate.net

In more complex benzimidazole derivatives, fragmentation can occur through various pathways. For instance, a derivative containing an ester function might undergo fragmentation via two different routes, one involving the loss of an ethylene (B1197577) molecule and then carbon dioxide, and another involving the loss of an ethoxy radical followed by a ketene (B1206846) molecule. journalijdr.com These distinct fragmentation patterns are crucial for the structural elucidation of new and modified benzimidazole compounds. researchgate.netjournalijdr.com

Elemental Analysis for Stoichiometric Composition Determination

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) in a compound. This data is used to determine the empirical formula of a substance, which can then be compared with the molecular formula derived from mass spectrometry to confirm the compound's stoichiometric composition and purity. The characterization of novel benzimidazole derivatives often includes elemental analysis to verify that the synthesized product has the expected atomic composition. researchgate.net

For 2-(1H-benzimidazol-2-yl)phenol, the molecular formula is C₁₃H₁₀N₂O, with a molecular weight of 210.23 g/mol . sigmaaldrich.com Based on this formula, the theoretical elemental composition can be calculated. Experimental values obtained from an elemental analyzer for a pure sample should closely match these theoretical percentages, confirming the identity and stoichiometry of the compound.

Table 3: Theoretical Elemental Composition of 2-(1H-benzimidazol-2-yl)phenol (C₁₃H₁₀N₂O)

Element Symbol Atomic Weight ( g/mol ) Number of Atoms Total Mass ( g/mol ) Mass Percentage (%)
Carbon C 12.011 13 156.143 74.32
Hydrogen H 1.008 10 10.080 4.80
Nitrogen N 14.007 2 28.014 13.33
Oxygen O 15.999 1 15.999 7.61

| Total | | | | 210.236 | 100.00 |

Chromatographic Techniques for Purity Assessment

Chromatographic techniques are indispensable for the separation, purification, and purity assessment of synthesized organic compounds like this compound. The two most commonly employed methods in this context are Thin-Layer Chromatography (TLC) and column chromatography.

Thin-Layer Chromatography (TLC) is a rapid and effective method used to monitor the progress of a chemical reaction. nih.gov By spotting the reaction mixture on a TLC plate and developing it in an appropriate solvent system, the disappearance of reactants and the appearance of the product can be visualized, indicating when the reaction is complete. nih.gov

Column chromatography is the standard method for the purification of the crude product after the reaction is finished. nih.govnih.gov The solid crude material is dissolved and loaded onto a column packed with a stationary phase (e.g., silica (B1680970) gel). A solvent or a mixture of solvents (eluent), such as petroleum ether or benzene, is then passed through the column. nih.govnih.gov The components of the mixture separate based on their differential adsorption to the stationary phase, allowing for the isolation of the pure this compound. nih.gov The purity of the collected fractions is typically verified again using TLC. This purification step is critical to ensure that the compound is free of starting materials and by-products, which is essential for obtaining accurate data from subsequent spectroscopic and crystallographic analyses.

X-Ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique has been successfully applied to 2-(1H-benzimidazol-2-yl)phenol, providing detailed insights into its molecular geometry, conformation, and intermolecular interactions in the solid state. nih.govresearchgate.netopenresearchlibrary.orgnih.gov

Single-crystal X-ray diffraction studies have revealed that the 2-(1H-benzimidazol-2-yl)phenol molecule (C₁₃H₁₀N₂O) is essentially planar. nih.govnih.gov The dihedral angle between the imidazole ring and the attached benzene ring is very small, at approximately 0.37°. nih.govresearchgate.net A key structural feature is the presence of a strong intramolecular O—H⋯N hydrogen bond between the phenolic hydrogen and one of the imidazole nitrogen atoms, which forms a stable six-membered ring motif known as an S(6) ring. nih.govresearchgate.netnih.gov

A related derivative, 2-(1-phenyl-1H-benzimidazol-2-yl)phenol (C₁₉H₁₄N₂O), has also been characterized. nih.govresearchgate.net In this molecule, the benzimidazole unit is nearly planar, but the attached phenyl and benzene rings are twisted with respect to it, with dihedral angles of 68.98° and 20.38°, respectively. nih.gov It also features the characteristic intramolecular O—H⋯N hydrogen bond. nih.govresearchgate.net

Table 4: Crystallographic Data for 2-(1H-benzimidazol-2-yl)phenol

Parameter Value
Chemical Formula C₁₃H₁₀N₂O
Formula Weight 210.23
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 16.864 (4)
b (Å) 4.7431 (8)
c (Å) 12.952 (2)
β (°) 102.34 (2)
Volume (ų) 1012.1 (3)
Z 4
Temperature (K) 293

Data sourced from literature. nih.govresearchgate.net

Table of Compounds Mentioned

Compound Name Molecular Formula
This compound C₁₃H₁₀N₂O
2-(1H-benzimidazol-2-yl)phenol C₁₃H₁₀N₂O
2-(1-Phenyl-1H-benzimidazol-2-yl)phenol C₁₉H₁₄N₂O
Peroxynitrite ONOO⁻
Methanol CH₄O
Cyclohexane C₆H₁₂
Dioxane C₄H₈O₂
Chloroform CHCl₃
Acetonitrile C₂H₃N
Benzene C₆H₆
Dichloromethane CH₂Cl₂
Carbon C
Hydrogen H
Nitrogen N
Oxygen O
Ethylene C₂H₄
Carbon dioxide CO₂

Single-Crystal X-Ray Diffraction Analysis of this compound and its Derivatives

Single-crystal X-ray diffraction is a pivotal technique for the unambiguous determination of the three-dimensional atomic arrangement of crystalline solids. This method has been extensively applied to elucidate the structural intricacies of this compound and its substituted derivatives, providing precise information on bond lengths, bond angles, and the nature of non-covalent interactions that dictate the crystal packing. The crystallographic data for several representative compounds from this family are summarized below, showcasing their structural diversity.

CompoundFormulaCrystal SystemSpace GroupUnit Cell Parameters
2-(1H-Benzimidazol-2-yl)phenolC₁₃H₁₀N₂OMonoclinicP2₁/ca = 16.864(4) Å b = 4.7431(8) Å c = 12.952(2) Å β = 102.34(2)°
2-(1-Phenyl-1H-benzimidazol-2-yl)phenolC₁₉H₁₄N₂OTriclinica = 8.1941(6) Å b = 9.5983(14) Å c = 10.3193(18) Å α = 64.637(16)° β = 80.356(10)° γ = 83.610(9)°
3-[1-(3-Hydroxybenzyl)-1H-benzimidazol-2-yl]phenolC₂₀H₁₆N₂O₂MonoclinicP2₁/na = 10.5128(2) Å b = 12.1096(2) Å c = 12.5235(2) Å β = 96.948(1)°

The degree of planarity within the molecular framework of this compound derivatives is a critical factor influencing their electronic properties and packing motifs. In the parent compound, 2-(1H-Benzimidazol-2-yl)phenol, the molecule is essentially planar, with a maximum deviation from the plane of the non-hydrogen atoms being only 0.016 Å. researchgate.netnih.gov This high degree of planarity facilitates strong electronic conjugation between the phenol and benzimidazole ring systems.

In contrast, the introduction of substituents can induce significant conformational twisting. For instance, in 2-(1-Phenyl-1H-benzimidazol-2-yl)phenol, the benzimidazole unit itself remains nearly planar, with a maximum deviation of 0.0253 Å. nih.govresearchgate.net However, the attached phenyl and phenol rings are twisted out of this plane, as evidenced by the dihedral angles. This non-planar conformation arises from steric hindrance between the substituent groups.

A characteristic structural feature of this compound systems is the presence of a strong intramolecular hydrogen bond between the phenolic hydroxyl group (O-H) and the imine nitrogen atom (N) of the imidazole ring. This interaction, denoted as O-H···N, plays a crucial role in stabilizing the molecular conformation. researchgate.netnih.govnih.govresearchgate.net

This hydrogen bond typically results in the formation of a planar, six-membered ring, which is described by the graph-set notation S(6). researchgate.netnih.govnih.govresearchgate.net The presence of this intramolecular bond holds the phenol and benzimidazole moieties in a relatively coplanar orientation, which is fundamental to their observed photophysical properties. The geometric parameters for this interaction in representative molecules are detailed in the table below.

CompoundD-H···AD···A (Å)H···A (Å)D-H···A (°)
2-(1H-Benzimidazol-2-yl)phenolO-H···N2.551(3)1.81150

For compounds possessing an N-H group on the imidazole ring, such as 2-(1H-Benzimidazol-2-yl)phenol, intermolecular N-H···O hydrogen bonds are a dominant feature. In this specific case, these bonds link symmetry-related molecules into one-dimensional chains that propagate along the nih.gov crystal direction. researchgate.netnih.gov

In derivatives where the imidazole N-H is substituted, weaker hydrogen bonds like C-H···N and C-H···O become significant. In the crystal structure of 2-(1-Phenyl-1H-benzimidazol-2-yl)phenol, molecules are linked by these weaker interactions. nih.govresearchgate.net More complex derivatives can form extensive networks; for example, 3-{1-[(2-hydroxyphenyl)methyl]-1H-1,3-benzodiazol-2-yl}phenol features both O—H⋯N and O—H⋯O interactions, which combine to form two-dimensional layers. nih.gov

CompoundD-H···AD···A (Å)H···A (Å)D-H···A (°)Symmetry Code
2-(1H-Benzimidazol-2-yl)phenolN-H···O2.851(3)1.96(3)169(2)x, -y+3/2, z-1/2

Beyond hydrogen bonding, π-π stacking interactions between the aromatic rings are a vital cohesive force in the crystal packing of these compounds. These interactions involve the face-to-face or offset stacking of the benzimidazole and phenol ring systems of adjacent molecules.

In the nearly planar 2-(1H-Benzimidazol-2-yl)phenol, the dihedral angle between the imidazole ring and the attached benzene ring is a mere 0.37 (13)°. researchgate.netnih.gov The introduction of a bulky phenyl group at the N1 position in 2-(1-Phenyl-1H-benzimidazol-2-yl)phenol induces significant twisting. The dihedral angle between the benzimidazole unit and the N1-phenyl ring is 68.98 (6)°, while the angle between the benzimidazole and the C2-phenol ring is 20.38 (7)°. nih.govresearchgate.net Other derivatives show similar non-planar arrangements, such as in 3-[1-(3-hydroxybenzyl)-1H-benzimidazol-2-yl]phenol, where the benzimidazole plane forms a dihedral angle of 56.55 (3)° with one of the benzene rings. nih.govnih.gov

CompoundRing System 1Ring System 2Dihedral Angle (°)
2-(1H-Benzimidazol-2-yl)phenolImidazole RingPhenol Ring0.37(13)
2-(1-Phenyl-1H-benzimidazol-2-yl)phenolBenzimidazole UnitN1-Phenyl Ring68.98(6)
Benzimidazole UnitC2-Phenol Ring20.38(7)
3-{1-[(2-hydroxyphenyl)methyl]-1H-1,3-benzodiazol-2-yl}phenolBenzimidazole MoietyBenzene Ring 146.16(7)
Benzimidazole MoietyBenzene Ring 277.45(8)

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the various intermolecular interactions within a crystal. By mapping properties onto this surface, a detailed picture of the crystal packing environment can be obtained. This analysis has been applied to derivatives of this compound to deconstruct the complex network of non-covalent forces. nih.govdoaj.org

For the derivative 3-{1-[(2-hydroxyphenyl)methyl]-1H-1,3-benzodiazol-2-yl}phenol, Hirshfeld analysis provides a quantitative breakdown of the most significant intermolecular contacts contributing to the crystal packing. nih.gov The analysis reveals that the most prevalent interactions are H···H contacts, which account for nearly half of all close contacts. This is followed by C···H/H···C and O···H/H···O contacts, the latter of which are indicative of the hydrogen bonds present in the structure.

The percentage contributions of the most significant contacts to the total Hirshfeld surface are as follows:

H···H: 47.5%

C···H/H···C: 27.6%

O···H/H···O: 12.4%

N···H/H···N: 6.1%

C···C: 4.6%

These data underscore the importance of van der Waals forces (H···H, C···H) and hydrogen bonding (O···H, N···H) in the supramolecular assembly of these molecules. nih.gov

Powder X-Ray Diffraction for Polycrystalline Samples

Powder X-ray diffraction (PXRD) is a fundamental technique for the structural characterization of polycrystalline materials, including metal complexes derived from this compound. This non-destructive method provides critical information on the phase purity, crystallinity, and unit cell dimensions of synthesized compounds.

In the study of this compound and its derivatives, PXRD is employed to confirm the formation of the desired crystalline structure and to ensure the absence of amorphous impurities or unreacted starting materials. mdpi.comethz.ch The resulting diffraction pattern, a plot of scattered X-ray intensity versus the scattering angle (2θ), serves as a unique fingerprint for a specific crystalline solid. For instance, the PXRD patterns of various metal complexes have been used to verify their structures. mdpi.com

The analysis can reveal the degree of crystallinity within a sample. Some coordination complexes of related benzimidazole-phenol ligands have been shown to be semicrystalline or even amorphous, the latter yielding a broad, featureless pattern instead of sharp Bragg peaks. researchgate.netresearchgate.net

The foundational data for interpreting the PXRD pattern of a polycrystalline sample comes from single-crystal X-ray diffraction analysis, which precisely determines the atomic arrangement, bond lengths, and bond angles. The crystal structure of the parent ligand, 2-(1H-Benzimidazol-2-yl)phenol, has been determined to belong to the monoclinic system with a P2/c space group, providing a reference for its derivatives. researchgate.net

Table 1: Single-Crystal X-ray Diffraction Data for 2-(1H-Benzimidazol-2-yl)phenol researchgate.net

ParameterValue
Chemical FormulaC₁₃H₁₀N₂O
Crystal SystemMonoclinic
Space GroupP2/c
a (Å)16.864 (4)
b (Å)4.7431 (8)
c (Å)12.952 (2)
β (°)102.34 (2)
Volume (ų)1012.1 (3)
Z4

Additional Spectroscopic and Analytical Techniques

Magnetic Studies

Magnetic susceptibility measurements are a crucial tool for elucidating the electronic structure and stereochemistry of metal complexes involving this compound. These studies provide insight into the number of unpaired electrons, the oxidation state of the central metal ion, and the nature of magnetic interactions between adjacent metal centers in polynuclear complexes.

The effective magnetic moment (μ_eff), calculated from susceptibility data, is particularly informative. For example, a Co(II) complex of a related azo-schiff base ligand was found to have a magnetic moment of 3.52 B.M., a value that helped suggest a square planar geometry for the complex. cardiff.ac.uk Similarly, a Cu(II) complex with a magnetic moment of 1.82 B.M. was also proposed to have a square planar stereochemistry. cardiff.ac.uk In contrast, Zn(II) complexes are typically diamagnetic, consistent with the d¹⁰ electronic configuration of the metal ion. cardiff.ac.uk

For polynuclear complexes, variable-temperature magnetic susceptibility studies can reveal the nature and magnitude of magnetic coupling between metal ions. This interaction can be either ferromagnetic (alignment of spins) or antiferromagnetic (pairing of spins). Studies on dimeric Co(II) and Ni(II) complexes with related phenolate (B1203915) bridges have demonstrated both types of coupling, with the nature of the interaction being correlated to the M–O–M bond angle. ias.ac.in Specific isotropic magnetic coupling parameters (J) have been determined, quantifying the strength of these intramolecular interactions. ias.ac.in

Table 2: Magnetic Properties of Selected Metal Complexes with Related Benzimidazole-Phenol Ligands

ComplexMetal IonMagnetic Moment (μ_eff) in B.M.Magnetic Coupling (J) in cm⁻¹Proposed GeometryReference
[CoL]Co(II)3.52-Square Planar cardiff.ac.uk
[CuL]Cu(II)1.82-Square Planar cardiff.ac.uk
[CoL(MeOH)]₂Co(II)--2Pentacoordinated Dimer ias.ac.in
[CoL(phen)]₂Co(II)-+7.8Hexacoordinated Dimer ias.ac.in
[NiL(bpy)]₂Ni(II)-+2.8Hexacoordinated Dimer ias.ac.in

EPR Spectra

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), spectroscopy is a powerful technique for studying species with unpaired electrons. It is exclusively applicable to paramagnetic systems, making it ideal for characterizing metal complexes of this compound containing metal ions such as Cu(II) (d⁹), Co(II) (d⁷), or Ni(II) (d⁸) in certain geometries. The technique provides detailed information about the electronic environment of the metal center.

For Cu(II) complexes, which are the most commonly studied with this technique, the EPR spectrum is characterized by g-values and hyperfine coupling constants (A). The principal values of the g-tensor (g∥ and g⊥) give information about the symmetry of the ligand field around the copper ion. Typically, for axially elongated geometries like square planar or square pyramidal, g∥ > g⊥ > 2.0023, which indicates that the unpaired electron resides in the d(x²-y²) orbital. researchgate.net

The hyperfine splitting pattern, caused by the interaction of the electron spin with the copper nucleus (I = 3/2), provides insight into the covalency of the metal-ligand bond. The magnitude of the parallel hyperfine coupling constant (A∥) is a sensitive indicator of the degree of covalent character in the in-plane σ-bonds. EPR studies can also be used to distinguish between monomeric and dimeric species in solution; binuclear complexes with strong antiferromagnetic coupling may be EPR-silent in the solid state, but can dissociate in solution to form EPR-active monomeric species. nih.gov

Table 3: Representative EPR Spectral Parameters for a Copper(II) Complex with a Benzimidazole Ligand

Complexg∥g⊥A∥ (x 10⁻⁴ cm⁻¹)A⊥ (x 10⁻⁴ cm⁻¹)StateReference
[Cu(SAA)(BenzImH)]2.242.0617538Polycrystalline

Molar Conductivity Measurements

Molar conductivity measurements are performed to determine whether a metal complex behaves as an electrolyte in a given solvent. This simple yet informative technique involves dissolving the complex in a suitable solvent, such as DMF or DMSO, and measuring the electrical conductivity of the solution. The resulting value helps to clarify the nature of the ligands and counter-ions in the coordination sphere.

The measured molar conductivity (Λ_M) is compared to established ranges for non-electrolytes, 1:1 electrolytes, 1:2 electrolytes, and so on. This distinction is crucial for correctly formulating the structure of the complex. For example, it can confirm whether an anion (like chloride or nitrate) is directly coordinated to the metal ion or if it exists as a free counter-ion in the crystal lattice.

In studies of various chelate complexes, including those with structures related to this compound, molar conductivity values in the range of 71-79 S·cm²·mol⁻¹ have been reported. cardiff.ac.uk These values are indicative of 1:2 electrolytes, suggesting that two ions are generated per formula unit of the complex upon dissolution. cardiff.ac.uk Such data, in conjunction with elemental analysis and other spectroscopic information, are vital for the complete and accurate characterization of newly synthesized coordination compounds.

Table 4: Molar Conductivity of Metal Chelate Complexes in DMSO cardiff.ac.uk

ComplexMolar Conductivity (Λ_M) in S·cm²·mol⁻¹Nature of Electrolyte
[CoL]Cl₂711:2
[NiL]Cl₂791:2
[CuL]Cl₂751:2
[ZnL]Cl₂731:2

Computational and Theoretical Investigations of 2 Benzoimidazol 1 Yl Phenol Systems

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity

Density Functional Theory (DFT) has emerged as a robust and widely used computational method for investigating the properties of benzimidazole-phenol systems. Its balance of computational cost and accuracy makes it ideal for calculating optimized geometries, spectroscopic parameters, and electronic properties, thereby providing a foundational understanding of the molecule's behavior.

DFT calculations are crucial for determining the most stable three-dimensional structures of molecules. For 2-Benzoimidazol-1-yl-phenol, these calculations reveal a structure that is nearly planar, a feature stabilized by a significant intramolecular hydrogen bond between the phenolic hydroxyl group and the nitrogen atom of the imidazole (B134444) ring. nih.govresearchgate.net This O—H⋯N hydrogen bond creates a stable six-membered ring motif, often designated as an S(6) ring. nih.govnih.govresearchgate.net

Crystallographic and theoretical studies on derivatives like 2-(1-Phenyl-1H-benzimidazol-2-yl)phenol show that the benzimidazole (B57391) unit itself is almost perfectly planar. nih.govresearchgate.net However, the attached phenyl and phenol (B47542) rings are twisted relative to this plane. For instance, in one derivative, the benzimidazole unit forms dihedral angles of 68.98° and 20.38° with the adjacent phenyl and phenol rings, respectively. nih.govresearchgate.net

The conformational landscape of 2-(2'-hydroxyphenyl)benzimidazole is characterized by several key structures: a "closed" cis-enol conformer featuring the intramolecular hydrogen bond, a trans-enol conformer where the hydrogen bond is broken, and a keto tautomer formed after a proton transfer event. acs.orgfigshare.com Computational studies show that in nonpolar (apolar) solvents, the closed cis-enol conformer is the predominant, if not the sole, species present. acs.orgfigshare.com

Parameter2-(1H-benzimidazol-2-yl)-phenol Derivatives (DFT Calculated) researchgate.net2-(1-Phenyl-1H-benzimidazol-2-yl)phenol (Crystallographic) nih.gov
Bond Length (Å)
O(1)-C(6)1.34-
N(3)-C(7)1.38-
N(8)-C(7)1.32-
Bond Angle (°)
C(6)-O(1)-H(24)108.47-
N(8)-C(7)-N(3)111.20-
Dihedral Angle (°)
Benzimidazole vs. Phenyl Ring-68.98
Benzimidazole vs. Phenol Ring-20.38
Phenyl vs. Phenol Ring-64.30

DFT calculations have proven to be highly effective in predicting and validating the spectroscopic data of this compound systems. Theoretical calculations of Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra often show excellent agreement with experimental results, aiding in the correct assignment of spectral features. researchgate.net

Infrared (IR) Spectroscopy: Theoretical vibrational frequency calculations accurately reproduce experimental IR spectra. researchgate.net A key feature in the IR spectrum of these compounds is the stretching vibration of the hydroxyl group, ν(OH). Due to the strong intramolecular hydrogen bond, this band appears unusually broad and at a lower frequency (around 2770-3025 cm⁻¹) compared to a free hydroxyl group. nih.gov DFT calculations at the B3LYP level have been shown to correlate well with these experimental observations. nih.gov Other characteristic vibrational modes are also well-described by DFT, as shown in the table below. researchgate.net

Vibrational ModeTheoretical Wavenumber (cm⁻¹) researchgate.net
ν(C=N)~1637
ν(C=C)~1591
ν(N-H)~1490
ν(C-O)~1298

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts in both ¹H and ¹³C NMR spectra can be computed with high accuracy. Studies on derivatives of 2-(1H-benzimidazol-2-yl)-phenol have demonstrated an "extreme agreement" between computed and experimental chemical shifts. researchgate.net The proton of the intramolecular hydrogen bond (O-H) typically appears as a broad singlet at a significantly downfield chemical shift (e.g., 12.5-13.2 ppm), which is characteristic of strong hydrogen bonding. researchgate.net While standard computational models like the Polarizable Continuum Model (PCM) can sometimes fail to perfectly replicate the chemical shifts of protons involved in strong hydrogen bonding (like the N-H proton), accuracy is greatly improved when specific solute-solvent interactions are taken into account. nih.gov

CompoundProtonExperimental δ (ppm) researchgate.netTheoretical δ (ppm) researchgate.net
HL1OH13.07-
NH9.44-
HL2OH13.26-
NH12.76-
HL3OH/NH13.1413.11
HL4OH/NH12.5012.48
HL5OH/NH13.1113.09

Time-dependent density functional theory (TD-DFT) is the primary computational tool for simulating the electronic absorption (UV-Vis) and emission (fluorescence) spectra of molecules. nih.govnih.gov For this compound systems, TD-DFT calculations are essential for understanding their photophysical properties, particularly those related to the ESIPT process.

The calculations typically show that the lowest energy absorption band corresponds to a π → π* electronic transition, localized on the conjugated system. rsc.org This transition excites the stable ground-state enol form. Following excitation, the molecule can undergo ESIPT to form an excited keto tautomer, which is responsible for the fluorescence emission. This process results in a large Stokes shift, which is the difference in wavelength between the absorption and emission maxima. A derivative of 2-(1H-Benzimidazol-2-yl)phenol, for instance, exhibits this characteristic dual emission in hexane. sci-hub.st

Computational simulations, including Monte Carlo and TD-DFT methods combined with solvent models (PCM), have been used to study how the environment affects the spectra. acs.orgfigshare.commdpi.com These studies correctly predict that the absorption maximum of the cis-enol form and the fluorescence maximum of the keto form are both blue-shifted (shifted to shorter wavelengths) as the polarity and hydrogen-bonding capacity of the solvent increase. acs.orgfigshare.com

Excited-State Intramolecular Proton Transfer (ESIPT) Mechanism Studies

The hallmark of this compound and related compounds is their ability to undergo ESIPT, a photochemically driven process where a proton is transferred from the phenolic hydroxyl group to the imidazole nitrogen atom. sci-hub.stnih.gov This ultrafast reaction leads to the formation of a transient keto tautomer that is emissive, giving these compounds their unique fluorescent properties. Theoretical studies are vital for mapping the intricate details of this mechanism.

Theoretical modeling, primarily through the calculation of potential energy surfaces (PES) for both the ground state (S₀) and the first excited state (S₁), provides a clear picture of the ESIPT pathway. sci-hub.st

In the Ground State (S₀): Calculations reveal a significant energy barrier separating the stable enol form from the less stable keto tautomer. This high barrier effectively prevents proton transfer from occurring in the ground state. sci-hub.stresearchgate.net

In the Excited State (S₁): Upon photoexcitation to the S₁ state, the electronic properties of the molecule change dramatically. The acidity of the phenol group increases, while the basicity of the imidazole nitrogen also increases. This electronic rearrangement leads to a drastic reduction of the energy barrier for proton transfer, often to less than 1 kcal/mol. sci-hub.stresearchgate.net This nearly barrierless pathway allows for an ultrafast, facile transfer of the proton from the oxygen to the nitrogen atom, forming the excited keto tautomer. sci-hub.st

DFT calculations of geometric parameters and IR frequencies in the S₀ and S₁ states support this mechanism. The changes in key bond lengths and vibrational frequencies upon excitation are consistent with a strengthening of the intramolecular hydrogen bond, which facilitates the subsequent proton transfer. sci-hub.st

The surrounding solvent environment can significantly influence the balance between the different forms of this compound (cis-enol, trans-enol, and keto tautomer). acs.orgfigshare.com Computational models, especially continuum models like PCM, are used to simulate these solvent effects by representing the solvent as a polarizable dielectric medium. rsc.org

Theoretical evaluations have shown that the relative stability of the conformers and tautomers is highly dependent on solvent polarity. acs.orgfigshare.com

In apolar (nonpolar) solvents , the intramolecularly hydrogen-bonded cis-enol form is the most stable and is considered the only species present in significant concentration. acs.orgfigshare.com

In polar solvents , the more polar trans-enol and keto forms are stabilized to a greater extent. This stabilization can shift the equilibrium, leading to the co-existence of multiple species. For example, calculations show that in water, a conformational and tautomeric equilibrium is established between the closed cis-enol conformer and the stabilized trans-enol and keto forms. acs.orgfigshare.com

This solvent-dependent equilibrium is crucial, as only the cis-enol form can undergo the ESIPT reaction. Therefore, the solvent can regulate the fluorescence properties of the compound by controlling the population of the ESIPT-active conformer. nih.gov

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations serve as a powerful computational tool to investigate the dynamic behavior of this compound and related systems at an atomic level. These simulations are particularly insightful for understanding how such molecules interact with biological environments, such as cellular membranes.

In a study focused on a related compound, 2-benzimidazolyl-urea, atomistic MD simulations were employed to explore its interaction with a dipalmitoylphosphatidylcholine (DPPC) lipid bilayer, a common model for cell membranes. mdpi.com The simulations, utilizing the GROMOS-53A6 force field, were designed to assess the permeability of the compound by calculating its free energy profile across the membrane. mdpi.com The simulation setup involved a DPPC lipid bilayer containing 128 lipid units with full hydration settings, corresponding to a water-to-lipid ratio of approximately 30:1. mdpi.com

The findings from these simulations revealed a high energy barrier for the permeation of the benzimidazole derivative through the DPPC bilayer. This suggests that passive diffusion across the cell membrane is an energetically unfavorable process. mdpi.com An interesting dynamic behavior was observed when the concentration of the benzimidazole compound was increased within the simulation box. The molecules exhibited a tendency to aggregate, forming a cluster that ultimately led to the creation of a pore in the lipid membrane. mdpi.com This self-assembly and subsequent pore formation represent a potential mechanism of cytotoxicity, as it could compromise membrane integrity. mdpi.com Such MD studies provide crucial insights into the dynamic interactions that govern the biological activity of benzimidazole-based systems.

Quantum Chemical Calculations for Advanced Electronic and Optical Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the advanced electronic and optical properties of benzimidazole systems. These theoretical investigations provide a fundamental understanding of molecular structure, reactivity, and potential applications in materials science.

First-Order Hyperpolarizability and Non-Linear Optical (NLO) Characteristics

The non-linear optical (NLO) properties of benzimidazole derivatives are a subject of significant research interest due to their potential use in modern photonic and optoelectronic technologies. Quantum chemical calculations are frequently used to predict these properties. The first-order hyperpolarizability (β) is a key parameter that quantifies the NLO response of a molecule.

Theoretical studies on various benzimidazole and imidazole derivatives have demonstrated their promising NLO characteristics. acs.orgsemanticscholar.org For instance, DFT calculations on certain methyl 1-(arylsulfonyl)-2-aryl-1H-benzo[d]imidazole-6-carboxylates revealed that their first-order hyperpolarizability values were significantly greater than that of urea (B33335), a standard reference material for NLO applications. acs.org The NLO response in these organic molecules is often linked to the presence of π-conjugated systems and intramolecular charge transfer. The analysis of frontier molecular orbitals (HOMO and LUMO) helps in understanding this charge transfer, where a smaller energy gap (ΔE) is often associated with higher reactivity and enhanced NLO properties. acs.orgsemanticscholar.org The high total static dipole moment and hyperpolarizability values calculated for these systems suggest that benzimidazole scaffolds are good candidates for the development of new NLO materials. semanticscholar.org

Vibrational Energy Distribution Analysis (VEDA)

Vibrational Energy Distribution Analysis (VEDA) is a computational method used to provide a detailed and quantitative assignment of vibrational modes observed in infrared (IR) and Raman spectroscopy. When applied to benzimidazole systems, VEDA helps to precisely characterize the contributions of different internal coordinates (like bond stretching, angle bending, and torsions) to each normal mode of vibration.

In a computational study of 2-[(1H-benzimidazol-1-yl)-methyl]benzoic acid, VEDA was utilized alongside DFT calculations (at the B3LYP/6-311++G(d,p) level) to interpret the experimental FT-IR and FT-Raman spectra. mdpi.com The analysis involves calculating the Potential Energy Distribution (PED), which quantifies the percentage contribution of each internal coordinate to a given vibrational mode. For example, the PED for C-H stretching vibrations in the aromatic rings was found to have contributions ranging from 24% to 75%. mdpi.com Similarly, the O-H stretching vibration was characterized by a PED contribution of 100%, indicating a pure stretching mode. mdpi.com This detailed assignment allows for a definitive understanding of the molecule's vibrational features and corroborates the experimental data with theoretical results. mdpi.com

Molecular Docking and Receptor Interaction Modelling

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target receptor, typically a protein. This modelling is crucial for drug discovery and for understanding the molecular basis of a compound's biological activity.

Ligand-Protein Interaction Profiling for Target Binding

Molecular docking simulations provide detailed profiles of the interactions between benzimidazole-based ligands and the amino acid residues within the binding site of a target protein. These interactions are fundamental to the ligand's affinity and specificity. Studies on various benzimidazole derivatives have identified key interactions with several important protein targets.

For example, docking studies of benzimidazole derivatives as Epidermal Growth Factor Receptor (EGFR) inhibitors revealed that hydrogen bonds are primarily formed with residues in the central part of the binding pocket, while hydrophobic interactions occur with the phenyl group of the benzimidazole ring. ukm.my The presence of specific substituents was found to contribute not only to hydrogen bonding and hydrophobic interactions but also to van der Waals forces, which enhance the shape complementarity between the ligand and the EGFR binding pocket. ukm.my In another study targeting beta-tubulin, similar computational approaches were used to elucidate the binding mode of benzimidazole-based anthelmintic agents. nih.gov Docking of agonists with the N-formyl peptide receptor 1 (FPR1) suggested that interactions within specific regions of the binding site, termed channel A and cavity B, were crucial for receptor activation. scispace.com

Prediction of Binding Affinities and Molecular Orientations

A primary output of molecular docking simulations is the prediction of the binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol), and the determination of the most stable binding pose or orientation of the ligand. A lower binding energy typically signifies a more stable ligand-protein complex and potentially higher potency.

Docking simulations of keto-benzimidazoles with wild-type EGFR (EGFRwt) and its T790M mutant yielded binding energies of -8.1 kcal/mol and -8.4 kcal/mol, respectively, for the most stable complexes. ukm.my For a series of benzimidazole derivatives designed as beta-tubulin inhibitors, one compound showed an optimal binding energy of -8.50 kcal/mol, which was more favorable than the standard drug albendazole (B1665689) (-7.0 kcal/mol). nih.gov These predicted affinities help in ranking and prioritizing compounds for further experimental testing. The predicted molecular orientations reveal which parts of the molecule are critical for interaction and guide further structural modifications to improve binding.

The table below summarizes findings from docking studies on various benzimidazole derivatives with their respective protein targets.

Compound ClassProtein TargetPredicted Binding Affinity (kcal/mol)Key Interacting Residues/Interactions
Keto-benzimidazolesEGFRwt-8.1Hydrogen bonds, hydrophobic interactions
Keto-benzimidazolesEGFR (T790M mutant)-8.4Hydrogen bonds, van der Waals forces
2-(3,4-dimethylphenyl)-1H-benzimidazoleBeta-Tubulin-8.5Not specified
2-(benzimidazol-2-ylthio)-N-phenylacetamidesFPR1Not specifiedInteractions in channel A and cavity B

Coordination Chemistry and Ligand Design Principles of 2 Benzoimidazol 1 Yl Phenol

2-Benzoimidazol-1-yl-phenol as a Polyfunctional Ligand in Metal Coordination

This compound, also known as 2-(1H-Benzimidazol-2-yl)phenol, is a versatile polyfunctional ligand in coordination chemistry. Its structure, featuring a benzimidazole (B57391) core linked to a phenol (B47542) group, provides multiple potential donor sites for coordination with metal ions. The key to its functionality lies in the presence of both nitrogen and oxygen atoms that can act as Lewis bases, donating electron pairs to a metal center.

The benzimidazole ring contains two nitrogen atoms: a pyridine-type nitrogen (imino nitrogen) and a pyrrole-type nitrogen (amino nitrogen). The phenol group provides a hydroxyl oxygen atom. This arrangement allows the molecule to act as a chelating agent, forming stable ring structures with metal ions. The deprotonation of the phenolic hydroxyl group creates a phenolate (B1203915) oxygen, which is a strong donor atom.

The molecular structure of the free ligand is nearly planar and is stabilized by an intramolecular hydrogen bond between the phenolic oxygen and the imine nitrogen of the imidazole (B134444) ring, which forms a stable six-membered S(6) ring motif. nih.govresearchgate.net This pre-organized conformation makes it an excellent candidate for forming chelate rings upon coordination. Its ability to act as a bidentate ligand, coupled with the aromatic nature of the benzimidazole and phenol rings, contributes to the stability and unique electronic properties of its metal complexes.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a corresponding metal salt in a suitable solvent, often an alcohol like ethanol (B145695) or methanol (B129727). The reaction is generally straightforward, proceeding at room temperature with the precipitation of the complex, which can then be isolated by filtration.

Characterization of these complexes is performed using a combination of spectroscopic and analytical techniques to determine their structure, composition, and properties.

Fourier-Transform Infrared (FT-IR) Spectroscopy is used to identify the coordination sites. A shift in the ν(C=N) (imine) and ν(C-O) (phenolic) stretching frequencies of the ligand upon complexation indicates the involvement of the imine nitrogen and phenolate oxygen in bonding to the metal. The appearance of new bands at lower frequencies is attributed to the formation of metal-nitrogen (M-N) and metal-oxygen (M-O) bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) provides information about the ligand's structure in the complex. Changes in the chemical shifts of protons and carbons near the coordination sites confirm the complex formation.

UV-Visible (UV-Vis) Spectroscopy reveals information about the electronic transitions within the complex and helps in determining its geometry.

Mass Spectrometry (ESI-MS) is employed to confirm the molecular weight and stoichiometry of the complexes. figshare.com

Elemental Analysis (C, H, N) is used to verify the empirical formula of the synthesized compounds. figshare.com

Complexes of this compound with several divalent transition metals have been synthesized and studied.

Cobalt(II) Complexes : Novel Co(II) complexes with derivatives of 2-(1H-benzimidazol-2-yl)-phenol have been synthesized. figshare.comtandfonline.com Depending on the specific ligand and reaction conditions, these complexes can adopt different geometries, including six-coordinate octahedral and distorted tetrahedral structures. figshare.comtandfonline.com

Copper(II) and Nickel(II) Complexes : These complexes are typically prepared by reacting the ligand with copper(II) or nickel(II) acetate. The resulting complexes often exhibit a 1:2 metal-to-ligand stoichiometry.

Zinc(II) Complexes : Zinc(II) complexes are readily formed and have been investigated for their potential applications, including in luminescent materials.

Manganese(II) Complexes : Mn(II) complexes with similar benzimidazole-based ligands have been synthesized. tsijournals.comnih.govhakon-art.commdpi.com For instance, complexes with 2-(furan-2-formylimino) benzimidazole adopt a distorted octahedral geometry with a 1:2 metal-ligand stoichiometry. hakon-art.com

The table below summarizes typical characterization data for divalent metal complexes.

Metal IonTypical GeometryStoichiometry (Metal:Ligand)Key IR Bands (cm⁻¹)
Co(II)Octahedral or Tetrahedral figshare.comtandfonline.com1:2ν(C=N) shift, ν(Co-N), ν(Co-O)
Cu(II)Square Planar/Octahedral1:2ν(C=N) shift, ν(Cu-N), ν(Cu-O)
Zn(II)Tetrahedral1:2 mdpi.comν(C=N) shift, ν(Zn-N), ν(Zn-O)
Ni(II)Octahedral mdpi.com1:1 or 1:2 mdpi.comν(C=N) shift, ν(Ni-N), ν(Ni-O)
Mn(II)Octahedral hakon-art.commdpi.com1:1 or 1:2 hakon-art.commdpi.comν(C=N) shift, ν(Mn-N), ν(Mn-O) nih.gov

Silver(I) complexes with benzimidazole derivatives have been synthesized. mdpi.com These complexes often exhibit interesting structural motifs, such as coordination polymers, due to the flexible coordination geometry of the Ag(I) ion. In one example, a related ligand links Ag(I) cations through a benzimidazole nitrogen and a pyridine (B92270) nitrogen, forming an extended zigzag chain structure. iucr.org

Organometallic complexes, particularly with tin, have been prepared. researchgate.netnih.gov The reaction of this compound with organotin(IV) precursors like R₂SnCl₂ or R₃SnCl can lead to complexes with five- or six-coordinate tin centers. tandfonline.com The ligand can coordinate in a bidentate fashion through the imine nitrogen and phenolate oxygen, or in some cases, as a monodentate ligand.

The table below provides an overview of synthesized organotin(IV) complexes.

Organotin PrecursorResulting Complex TypeCoordination Number of SnLigand Behavior
R₃SnClR₃Sn(L)5 (Trigonal Bipyramidal)Bidentate (N, O)
R₂SnCl₂R₂Sn(L)₂ or R₂Sn(L)Cl5 or 6 (Octahedral)Bidentate (N, O)

Ligand Coordination Modes and Geometries in Complexes

The versatility of this compound as a ligand is evident in its various coordination modes. The most prevalent mode is bidentate chelation, which leads to highly stable metal complexes.

The most common coordination mode for this compound involves the deprotonation of the phenolic hydroxyl group and subsequent bonding of the phenolate oxygen and the imine nitrogen atom of the benzimidazole ring to the metal center. figshare.comtandfonline.com This bidentate chelation forms a stable six-membered ring that includes the metal ion. This mode of coordination is observed in a wide range of complexes with divalent transition metals like Co(II), Cu(II), Zn(II), and Ni(II), as well as in organotin(IV) complexes. figshare.comtandfonline.com

The geometry of the resulting complex is determined by the nature of the metal ion, its oxidation state, and the number of coordinated ligands. For instance, with a 1:2 metal-to-ligand ratio, metal ions like Co(II) and Zn(II) can form tetrahedral (N₂O₂) or octahedral geometries, with the latter often involving additional coordinating solvent molecules or anions. figshare.comtandfonline.com

Influence of Ligand Steric and Electronic Effects on Metal Complex Reactivity and Properties

The reactivity and properties of metal complexes derived from 2-(1H-benzimidazol-2-yl)-phenol are significantly influenced by the steric and electronic effects of the ligand. These effects are primarily modulated by introducing various substituents onto the benzimidazole or phenol rings. The electronic nature of these substituents—whether they are electron-donating or electron-withdrawing—can alter the electron density at the coordinating nitrogen and oxygen atoms, thereby affecting the strength of the metal-ligand bond. Similarly, the size and position of these substituents (steric effects) can dictate the geometry of the resulting complex and the accessibility of the metal center for substrate coordination.

In the context of catalysis, both steric and electronic factors play a crucial role in determining the catalytic activity and the properties of the products formed. researchgate.net For instance, in nickel(II) complexes bearing 2-(1H-benzimidazol-2-yl)-phenol derivatives, the introduction of a chlorine substituent, which is an electron-withdrawing group, has been shown to result in the highest catalytic activity for ethylene (B1197577) oligomerization. researchgate.net This suggests that modifying the electronic properties of the ligand framework is a key strategy for tuning the catalytic performance of the corresponding metal complex. The electron-withdrawing groups can lead to a more electron-deficient metal center, which can enhance its catalytic activity. mdpi.com

The geometry of the complex, which is influenced by steric hindrance, also plays a critical role. For example, X-ray diffraction analysis of a nickel complex with a 2-(1H-benzimidazol-2-yl)-phenol derivative revealed a six-coordinated distorted octahedral geometry. academie-sciences.fr The coordination environment around the metal ion is a key determinant of the catalytic behavior. Penta-coordinate Ni(II) complexes, for example, are often excellent catalysts for alkene oligomerization due to the presence of a vacant binding site that facilitates the approach of substrate molecules. researchgate.net The interplay between the ligand's electronic properties and the resulting complex's geometry is therefore fundamental to controlling its reactivity.

Catalytic Applications of this compound-Metal Complexes

Metal complexes incorporating 2-(1H-benzimidazol-2-yl)-phenol and its derivatives have emerged as promising catalysts, particularly in the field of C-C bond formation reactions. mdpi.com The robust thermal stability and strong chelating ability of these N^O bidentate ligands make the resulting complexes suitable for various catalytic processes. researchgate.net Nickel complexes, in particular, have been extensively studied and have shown significant potential in ethylene oligomerization, a major industrial process for producing linear α-olefins. researchgate.netacademie-sciences.fr

Nickel complexes featuring 2-(1H-benzimidazol-2-yl)-phenol derivatives have proven to be highly active catalysts for the oligomerization of ethylene. researchgate.netacademie-sciences.fr When activated with a co-catalyst, typically an organoaluminum compound like diethylaluminum chloride (Et₂AlCl), these complexes efficiently convert ethylene into a mixture of short-chain linear α-olefins. researchgate.netacademie-sciences.fr These olefins, such as 1-butene (B85601) and 1-hexene, are valuable chemical intermediates used as co-monomers in the production of polyethylene. researchgate.net

The catalytic activity and selectivity of these systems are highly dependent on the specific substituents on the ligand scaffold. Research has shown that nickel complexes with a chlorine-substituted 2-(1H-benzimidazol-2-yl)-phenol ligand can achieve catalytic activities as high as 6600 kg of product per mole of Nickel per hour. researchgate.net The oligomers produced are predominantly dimers (1-butene) and trimers (1-hexene), with high selectivity for the linear α-olefins. researchgate.net The reaction conditions and the ligand environment have a significant influence on the catalytic properties of the complexes. researchgate.net

The following table summarizes the catalytic performance of different nickel complexes with substituted 2-(1H-benzimidazol-2-yl)-phenol ligands in ethylene oligomerization.

Complex/Ligand SubstituentCo-catalystCatalytic Activity (kg mol(Ni)⁻¹ h⁻¹)Product SelectivityReference
Nickel complex with Chlorine substituentEt₂AlCl6600Mainly dimer (1-butene) and trimer (1-hexene), high selectivity for linear α-olefins researchgate.net
General Ni(II) complexes with 2-(1H-benzimidazol-2-yl)-phenol derivativesEt₂AlClGood activityNot specified academie-sciences.fr

Design Principles for Novel this compound Metal Complexes

The design of novel metal complexes based on the this compound framework is guided by principles of coordination chemistry aimed at tailoring the final properties of the complex for specific applications. The versatility of the benzimidazole core allows for systematic structural modifications to fine-tune the electronic and steric characteristics of the ligand. mdpi.com

A primary design consideration is the bidentate N^O coordination mode of the 2-(1H-benzimidazol-2-yl)-phenol ligand, which involves the iminic nitrogen of the benzimidazole ring and the phenolic oxygen. nih.gov This chelation forms a stable metallacycle. The properties of the resulting complex can be systematically altered by introducing functional groups at various positions on the ligand. For instance, substituents on the phenol ring can modulate the acidity of the phenolic proton and the electron-donating ability of the oxygen atom. Similarly, modifications to the benzimidazole moiety can influence the basicity of the coordinating nitrogen atom.

The choice of the metal ion is another critical factor. A variety of transition metals, including but not limited to nickel(II), copper(II), zinc(II), and silver(I), have been successfully complexed with 2-(1H-benzimidazol-2-yl)-phenol derivatives, each imparting distinct geometries and electronic properties to the final complex. nih.gov The synthesis strategy often involves the direct reaction of the ligand with a corresponding metal salt in a suitable solvent. academie-sciences.frnih.gov

Structure Activity Relationship Sar Studies of 2 Benzoimidazol 1 Yl Phenol Derivatives

Rational Design and Synthesis of Substituted 2-Benzoimidazol-1-yl-phenol Analogues

The rational design of this compound analogues is often guided by the diverse pharmacological potential of the benzimidazole (B57391) nucleus, which includes antimicrobial, anti-inflammatory, and anticancer properties. researchgate.netresearchgate.net The synthesis of these analogues typically involves multi-step procedures. A common starting point is the condensation reaction of o-phenylenediamine (B120857) with various aromatic aldehydes. researchgate.netnih.gov For instance, the reaction of o-phenylenediamine with 2-hydroxybenzaldehyde can yield 2-(1H-benzimidazol-2-yl)phenol. nih.gov

Another synthetic route involves the reaction of o-phenylenediamine with carbon disulfide and potassium hydroxide (B78521) to produce benzimidazole-2-thiol. This intermediate can then be oxidized to 1H-benzimidazol-2-yl-sulfonic acid, which upon nucleophilic substitution with hydrazine (B178648) hydrate, yields 1H-benzimidazol-2-yl hydrazine. This hydrazine can then be coupled with substituted benzaldehydes to create a variety of hydrazone derivatives. nih.govrsc.org Modifications can also be introduced by reacting 2-mercapto-1,5,6-trisubstituted-1H-benzoimidazole with 1-(2-chloro-ethyl)-1H-imidazole to form thioether derivatives. nih.gov These synthetic strategies allow for the introduction of a wide range of substituents at different positions of the benzimidazole and phenol (B47542) rings, enabling a systematic investigation of their impact on biological activity.

Investigation of Structural Modifications on Molecular Activity Profiles

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the benzimidazole and phenol rings. nih.gov SAR studies have revealed that modifications at the N1, C2, C5, and C6 positions of the benzimidazole ring can significantly modulate the anti-inflammatory and other pharmacological activities of these compounds. nih.govnih.gov

The introduction of various substituents onto the this compound framework has profound effects on the molecule's electronic and steric properties, which in turn influences its biological activity. mdpi.com

Alkyl Groups: The substitution of methyl or geminal dimethyl groups at the 4-position of a pyrrolidine (B122466) nucleus attached to the benzimidazole core has been shown to contribute to the potency of certain compounds. nih.gov

Halogen Groups: The presence of a fluoro substituent at the para position of a benzylthio moiety attached to a 1,3,4-oxadiazole (B1194373) ring, which is in turn linked to the benzimidazole scaffold, has been associated with enhanced anticonvulsant activity. nih.gov In another study, a trifluoromethyl substituent was found to confer the highest antifungal activity against C. albicans. nih.gov

Nitro Groups: The introduction of a nitro group, an electron-withdrawing group, can significantly alter the electronic properties of the aromatic system and thereby its interaction with biological targets. mdpi.com For example, 2-(2-Amino-4(5)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides have been synthesized and evaluated for their antiprotozoal activity. nih.gov

Methoxy (B1213986) Groups: The presence of methoxy groups on the phenyl ring of 1H-benzimidazol-2-yl hydrazones has been shown to be a key pharmacophore element. nih.gov For instance, a trimethoxy substituted derivative and positional isomers containing both hydroxy and methoxy substituents exhibited significant anticancer activity. nih.gov Furthermore, a 2-cyclohexylamino-1-(4-methoxyphenyl)benzimidazole demonstrated potent anti-inflammatory activity. nih.gov

The following table summarizes the impact of various substituents on the activity of this compound derivatives based on available research findings.

SubstituentPositionEffect on ActivityReference
Methyl/Dimethyl4-position of pyrrolidine nucleusContributes to potency nih.gov
Fluoropara-position of benzylthio moietyEnhanced anticonvulsant activity nih.gov
TrifluoromethylC2-position of benzimidazoleHighest antifungal activity nih.gov
Nitro4(5)-position of benzimidazoleAntiprotozoal activity nih.gov
MethoxyPhenyl ring of hydrazoneKey for anticancer activity nih.gov
Methoxy4-position of phenyl at N1Potent anti-inflammatory activity nih.gov

Variations in the core structure of the benzimidazole moiety itself play a crucial role in modulating biological activity. The benzimidazole scaffold can be fused with other heterocyclic rings to create more complex systems with potentially enhanced or novel activities.

For example, the fusion of a 1,2,4-triazole (B32235) ring to the benzimidazole core to form 1,2,4-triazolobenzimidazol-3-yl acetohydrazide derivatives has resulted in compounds with significant anti-inflammatory and analgesic properties. nih.gov The replacement of an amino group with a methylene (B1212753) group at the C2 position of benzimidazole was found to significantly reduce anti-inflammatory activity, highlighting the importance of the guanidine (B92328) fraction for this specific activity. nih.gov

To enhance the therapeutic potential and explore new mechanisms of action, hybrid compounds and conjugates incorporating the this compound scaffold have been developed.

Schiff Base–Benzimidazole Hybrids: Schiff base ligands derived from the condensation of 2-aminobenzimidazole (B67599) and o-vanillin have been synthesized. The resulting Cu(II) and Zn(II) complexes of these 2-[(1H-benzoimidazol-2-ylimino)-methyl]-6-methoxy-phenol Schiff bases have demonstrated notable anti-inflammatory activity. nih.gov

Oxadiazole Derivatives: A series of 2-substituted-5-(2-benzylthiophenyl)-1,3,4-oxadiazoles has been designed and synthesized as anticonvulsant agents. nih.gov The rationale behind this design was to match the pharmacophoric features of known benzodiazepine (B76468) receptor agonists. nih.gov The introduction of an amino group at the 2-position of the 1,3,4-oxadiazole ring was found to be beneficial for activity. nih.gov

Mechanistic Insights from SAR Analysis

The collective analysis of structure-activity relationships provides valuable insights into the mechanisms by which this compound derivatives exert their biological effects. The importance of specific substituents and their positions suggests that interactions with biological targets are highly specific.

For instance, the anti-inflammatory activity of many benzimidazole derivatives is attributed to their ability to interact with key enzymes and receptors in the inflammatory cascade, such as cyclooxygenase (COX), 5-lipoxygenase activating protein, and cannabinoid receptors. nih.gov The SAR studies indicate that substitutions at the N1, C2, C5, and C6 positions are critical for these interactions. nih.gov For example, a C2 diarylamine substitution can lead to antagonism of the bradykinin (B550075) receptor. nih.gov

The development of hybrid molecules, such as the oxadiazole derivatives designed to mimic benzodiazepines, points towards a mechanism involving specific receptor binding. The anticonvulsant effect of these compounds appears to be mediated through the benzodiazepine receptor mechanism. nih.gov

Furthermore, the observation that certain hydroxy and methoxy substituted hydrazone derivatives can inhibit tubulin polymerization suggests a mechanism of action relevant to anticancer activity. nih.gov Molecular docking studies have indicated that these compounds can bind to the colchicine (B1669291) binding site of tubulin. nih.gov

In essence, SAR studies are instrumental in identifying the key structural features required for a desired biological activity, thereby guiding the future design of more potent and selective this compound-based therapeutic agents.

Mechanistic Investigations of Biological Activities Excluding Clinical/safety

Antimicrobial Activity Mechanisms

2-Benzoimidazol-1-yl-phenol and its derivatives have demonstrated a broad spectrum of antimicrobial activities. The proposed mechanisms often involve interactions with essential microbial enzymes, disruption of cellular structures, and interference with vital metabolic pathways.

The antibacterial action of this compound derivatives is believed to be multifaceted. While the precise mechanisms can vary depending on the bacterial strain, common modes of action have been proposed. For instance, some benzimidazole (B57391) derivatives are thought to interfere with the synthesis of the bacterial cell wall, leading to cell lysis and death. Others may inhibit protein synthesis by binding to bacterial ribosomes.

Research has also pointed towards the inhibition of crucial enzymes as a key antibacterial mechanism. For example, some derivatives have been found to inhibit DNA gyrase, an enzyme essential for bacterial DNA replication. This inhibition prevents the bacteria from replicating their genetic material, ultimately leading to cell death. The lipophilic nature of the benzimidazole ring is thought to facilitate the transport of the molecule across the bacterial cell membrane, allowing it to reach its intracellular targets.

Table 1: Investigated Antibacterial Mechanisms of this compound Derivatives

Bacterial Strain Proposed Mechanism of Action
Staphylococcus aureus Inhibition of DNA gyrase and other essential enzymes.
Escherichia coli Disruption of cell membrane integrity and inhibition of protein synthesis.
Pseudomonas aeruginosa Interference with biofilm formation and quorum sensing pathways.
Bacillus subtilis Inhibition of cell wall synthesis.

The antifungal activity of this compound derivatives is often attributed to their ability to disrupt the fungal cell membrane. The ergosterol (B1671047) present in fungal cell membranes is a primary target. These compounds can inhibit the synthesis of ergosterol, leading to increased membrane permeability and leakage of cellular contents, ultimately causing fungal cell death.

Another proposed mechanism is the inhibition of fungal enzymes that are essential for growth and replication. For instance, some benzimidazole compounds have been shown to inhibit fungal topoisomerase, an enzyme involved in DNA replication and repair. Furthermore, the generation of reactive oxygen species (ROS) by some derivatives can induce oxidative stress within the fungal cells, leading to damage of cellular components and apoptosis.

Table 2: Investigated Antifungal Mechanisms of this compound Derivatives

Fungal Strain Proposed Mechanism of Action
Candida albicans Inhibition of ergosterol biosynthesis and disruption of cell membrane integrity.
Aspergillus niger Induction of oxidative stress through the generation of reactive oxygen species (ROS).
Trichophyton rubrum Inhibition of fungal topoisomerase and other essential enzymes.

The antiprotozoal activity of benzimidazole derivatives, including those related to this compound, is well-documented, particularly their use as anthelmintics. The primary mechanism of action is the binding to and inhibition of the polymerization of β-tubulin. This disruption of microtubule formation interferes with essential cellular processes in the parasite, such as cell division, motility, and nutrient uptake, leading to its death.

Furthermore, some benzimidazole compounds have been shown to inhibit key enzymes in the parasite's metabolic pathways, such as fumarate (B1241708) reductase, which is crucial for energy production in anaerobic parasites. This disruption of energy metabolism further contributes to the antiprotozoal effect.

The mechanism of action against Helicobacter pylori for some benzimidazole derivatives is linked to the inhibition of the bacterial enzyme urease. Urease is essential for the survival of H. pylori in the acidic environment of the stomach, as it catalyzes the hydrolysis of urea (B33335) to ammonia, thereby neutralizing the gastric acid. By inhibiting urease, these compounds prevent the bacteria from colonizing the stomach lining, thus exerting their anti-H. pylori effect. The inhibition is often achieved through the binding of the compound to the active site of the enzyme, blocking its catalytic activity.

Antioxidant Activity Mechanisms

The antioxidant properties of phenolic compounds are well-established, and this compound is no exception. Its ability to counteract oxidative stress is attributed to its capacity to scavenge free radicals.

Ferric Ion Reducing Power Mechanisms

The ferric ion reducing power of a compound is a key indicator of its electron-donating capacity, a fundamental aspect of antioxidant activity. For phenolic compounds such as this compound, the mechanism of ferric ion reduction is intrinsically linked to their chemical structure. The presence of a hydroxyl (-OH) group on the phenol (B47542) ring is crucial for this activity.

The fundamental mechanism involves the donation of a hydrogen atom (as a proton and an electron) from the phenolic hydroxyl group to reduce ferric ions (Fe³⁺) to their ferrous form (Fe²⁺). This process is often evaluated using the Ferric Reducing Antioxidant Power (FRAP) assay, where the reduction of a ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to a blue-colored ferrous (Fe²⁺) complex is measured spectrophotometrically.

For phenolic compounds, the efficiency of this reduction is significantly influenced by the number and position of hydroxyl groups on the aromatic ring. Studies on various phenolic acids have demonstrated that the presence of two or more hydroxyl groups, particularly in ortho or para positions to each other, enhances the reducing power due to increased resonance stabilization of the resulting phenoxyl radical. In the case of this compound, the single hydroxyl group on the phenol ring is the primary site of electron donation. The benzimidazole moiety can influence the electron density of the phenol ring, thereby modulating its reducing capacity.

The reaction can be summarized as follows: Fe³⁺ (complex) + Phenol-OH → Fe²⁺ (complex) + Phenoxyl radical

The stability of the formed phenoxyl radical is a key determinant of the compound's reducing power. The delocalization of the unpaired electron across the aromatic system of the phenol and potentially the benzimidazole ring system contributes to its stability.

Illustrative Data Table: Ferric Ion Reducing Power (Note: The following data is illustrative and based on the expected activity of phenolic benzimidazoles. Specific experimental values for this compound were not available in the cited literature.)

CompoundConcentrationAbsorbance at 700 nm (FRAP assay)Reducing Power (Compared to Standard)
This compoundVariesConcentration-dependent increaseModerate
Ascorbic Acid (Standard)VariesConcentration-dependent increaseHigh
Gallic Acid (Standard)VariesConcentration-dependent increaseVery High

β-Carotene Bleaching Inhibition Mechanisms

The β-carotene bleaching assay is a method used to evaluate the ability of an antioxidant to inhibit lipid peroxidation. In this assay, β-carotene is coupled with linoleic acid. The oxidation of linoleic acid produces free radicals, which subsequently attack and bleach (decolorize) the highly conjugated β-carotene molecule. An antioxidant, such as this compound, can inhibit this bleaching process by neutralizing the free radicals.

The mechanism of inhibition by this compound is centered on its ability to donate a hydrogen atom from its phenolic hydroxyl group to the lipid-derived free radicals (L• or LOO•) that are formed from linoleic acid. This donation quenches the free radicals, thus preventing them from attacking the β-carotene.

The reaction sequence is as follows:

Initiation: Linoleic acid undergoes oxidation to form lipid free radicals (L•).

Propagation: L• reacts with oxygen to form a lipid peroxyl radical (LOO•). This LOO• can then abstract a hydrogen atom from another linoleic acid molecule, propagating the chain reaction and also attacking β-carotene.

Inhibition: The phenolic antioxidant (ArOH), in this case, this compound, donates a hydrogen atom to the peroxyl radical, terminating the chain reaction.

LOO• + ArOH → LOOH + ArO•

The resulting phenoxyl radical (ArO•) is relatively stable and less likely to propagate the oxidative chain, effectively protecting the β-carotene from bleaching. The presence of the benzimidazole ring may contribute to the stability of this radical through resonance. The effectiveness of the inhibition is directly related to the ability of the compound to scavenge these free radicals.

Illustrative Data Table: β-Carotene Bleaching Inhibition (Note: The data presented below is illustrative, reflecting the expected antioxidant behavior of phenolic benzimidazoles. Specific experimental data for this compound was not available in the reviewed sources.)

CompoundConcentration (µg/mL)Inhibition of β-carotene bleaching (%)
This compound5045
This compound10065
Butylated Hydroxytoluene (BHT)10095

Thiobarbituric Acid Reactive Substance (TBARS) Formation Inhibition Mechanisms

The Thiobarbituric Acid Reactive Substances (TBARS) assay is another method to quantify lipid peroxidation. It measures the formation of malondialdehyde (MDA) and other reactive aldehydes, which are byproducts of lipid peroxidation. wikipedia.org These substances react with thiobarbituric acid (TBA) under acidic conditions to form a pink-colored complex that can be measured spectrophotometrically.

The mechanism by which this compound inhibits TBARS formation is through its antioxidant action, which prevents the initial lipid peroxidation process. By scavenging the free radicals that initiate and propagate the oxidation of lipids (such as those in cell membranes or lipid-rich systems), the compound reduces the formation of MDA and other reactive aldehydes.

The key mechanistic steps are:

Free Radical Scavenging: Similar to the β-carotene bleaching inhibition, the phenolic hydroxyl group of this compound donates a hydrogen atom to quench chain-propagating peroxyl radicals.

Therefore, the inhibitory effect on TBARS formation is a direct consequence of the primary antioxidant activity of the phenolic moiety of the molecule. The extent of inhibition reflects the compound's ability to protect lipids from oxidative damage.

Illustrative Data Table: TBARS Formation Inhibition (Note: This table provides an illustrative representation of the expected inhibitory effects of phenolic benzimidazoles on lipid peroxidation. Specific data for this compound was not found in the literature surveyed.)

TreatmentLipid Peroxidation (MDA equivalents)Inhibition of TBARS formation (%)
Control (oxidative stress induced)High0
This compoundModerate40-60
Vitamin E (Standard)Low>80

Anticancer Activity Mechanisms

Tubulin Polymerization Inhibition Mechanisms

Several benzimidazole derivatives have been identified as potent inhibitors of tubulin polymerization, a critical process for microtubule formation and, consequently, for cell division. The mechanism of action for many of these compounds involves their interaction with tubulin, the protein subunit of microtubules.

Studies on structurally related benzimidazole compounds suggest that they can bind to the colchicine-binding site on β-tubulin. nih.gov This binding interferes with the assembly of α- and β-tubulin heterodimers into microtubules. By occupying this site, the benzimidazole derivative disrupts the conformational changes in tubulin that are necessary for polymerization. This leads to the depolymerization of existing microtubules and the inhibition of new microtubule formation.

For this compound, it is hypothesized that the benzimidazole core and the attached phenolic ring can fit into the colchicine-binding pocket, forming interactions with key amino acid residues. This interaction prevents the proper alignment of tubulin dimers, thereby inhibiting microtubule elongation. The disruption of microtubule dynamics ultimately leads to mitotic arrest and subsequent apoptosis in cancer cells. Molecular docking studies on similar benzimidazole derivatives have supported this binding mode. nih.gov

Illustrative Data Table: Tubulin Polymerization Inhibition (Note: The data in this table is based on findings for related benzimidazole derivatives and serves as an illustrative example of the expected activity. Specific IC50 values for this compound were not available.)

CompoundTargetIC50 (µM) for Tubulin Polymerization Inhibition
This compound (hypothetical)Tubulin1-10
Nocodazole (related benzimidazole)Tubulin~0.2
Colchicine (B1669291) (standard inhibitor)Tubulin~1.5

Cell Cycle Arrest Induction Mechanisms

By disrupting microtubule function, inhibitors of tubulin polymerization, including benzimidazole derivatives, typically induce cell cycle arrest at the G2/M phase. The mitotic spindle, which is composed of microtubules, is essential for the proper segregation of chromosomes during mitosis. When microtubule dynamics are inhibited, the mitotic spindle cannot form correctly, activating the spindle assembly checkpoint.

This checkpoint activation prevents the cell from progressing from metaphase to anaphase, leading to a prolonged arrest in mitosis (M phase). This sustained mitotic arrest can then trigger apoptosis (programmed cell death).

Furthermore, some benzimidazole derivatives have been shown to induce cell cycle arrest through pathways involving key regulatory proteins. For instance, they can activate the p53 tumor suppressor protein, which in turn upregulates the expression of p21, a cyclin-dependent kinase (CDK) inhibitor. p21 can then inhibit the activity of cyclin-CDK complexes that are necessary for progression through the G1/S and G2/M checkpoints. While the primary effect of tubulin inhibitors is at the G2/M phase, effects on other phases of the cell cycle are also possible depending on the specific compound and cell type. chiba-u.jp

Illustrative Data Table: Cell Cycle Arrest Induction (Note: This table illustrates the typical effects of benzimidazole derivatives on the cell cycle. The specific percentages for this compound are hypothetical.)

Cell LineTreatment% Cells in G1 Phase% Cells in S Phase% Cells in G2/M Phase
Cancer Cell LineControl503020
Cancer Cell LineThis compound452530
Cancer Cell LineNocodazole101575

Inhibition of Specific Kinases (e.g., c-Met, VEGFR-2)

In addition to targeting the cytoskeleton, some 2-substituted benzimidazole derivatives have been developed as inhibitors of specific protein kinases that are crucial for cancer cell signaling, proliferation, and angiogenesis. Two such important kinases are c-Met and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

c-Met Inhibition: The c-Met receptor tyrosine kinase and its ligand, Hepatocyte Growth Factor (HGF), are often dysregulated in various cancers, promoting tumor growth, invasion, and metastasis. Benzimidazole-based compounds have been designed to act as ATP-competitive inhibitors of the c-Met kinase domain. They bind to the ATP-binding pocket of the enzyme, preventing the phosphorylation of downstream signaling molecules and thereby blocking the pro-oncogenic signals mediated by the HGF/c-Met pathway.

VEGFR-2 Inhibition: VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Small molecule inhibitors with a benzimidazole scaffold have shown potent inhibitory activity against VEGFR-2. Similar to c-Met inhibition, these compounds typically bind to the ATP-binding site of the VEGFR-2 kinase domain. This prevents the autophosphorylation of the receptor and the subsequent activation of downstream signaling pathways involved in endothelial cell proliferation, migration, and survival. nih.gov

Some benzimidazole derivatives have been identified as dual inhibitors of both c-Met and VEGFR-2, offering a multi-targeted approach to cancer therapy by simultaneously inhibiting tumor cell proliferation and angiogenesis. The specific substitutions on the benzimidazole ring are critical for achieving high affinity and selectivity for these kinase targets. nih.gov

Illustrative Data Table: Kinase Inhibition (Note: The following data is based on the activity of 2-substituted benzimidazole derivatives and is for illustrative purposes. Specific IC50 values for this compound were not available.)

CompoundTarget KinaseIC50 (µM)
2-Substituted Benzimidazole Derivative Ac-Met0.11
2-Substituted Benzimidazole Derivative AVEGFR-20.19
Sorafenib (Standard VEGFR-2 inhibitor)VEGFR-2~0.09
Crizotinib (Standard c-Met inhibitor)c-Met~0.004

DNA Interaction Mechanisms (Intercalation, Covalent Bonding)

The interaction between small molecules and Deoxyribonucleic acid (DNA) is a critical area of pharmaceutical research, as DNA is a primary pharmacological target. researchgate.net Molecules can interact with DNA through covalent and non-covalent means. Covalent interactions are typically irreversible and can lead to cell death, whereas non-covalent interactions, such as electrostatic binding, groove binding, and intercalation, are generally reversible. researchgate.net

The specific type of non-covalent interaction for benzimidazole compounds can vary depending on their structure, including the number of benzimidazole rings. nih.gov Generally, these interactions fall into two main categories:

Intercalation: This mode involves the insertion of planar molecules between the base pairs of the DNA double helix. researchgate.net

Groove Binding: This involves the molecule fitting into the major or minor grooves of the DNA helix, stabilized by hydrogen bonds or van der Waals forces. researchgate.netnih.gov

For the broader class of benzimidazole compounds, the binding mode is influenced by the conformation and size of the molecule. nih.gov Studies on various derivatives indicate that the specific structure dictates whether a compound will act as an intercalator or a groove-binder. nih.gov

General Anti-Proliferative Mechanisms

Benzimidazole derivatives have shown potent anti-proliferative activity through various mechanisms. One significant mechanism identified for 2-(substituted phenyl)-benzimidazole compounds involves the disruption of the Golgi apparatus, an organelle crucial for protein processing and trafficking. nih.gov

These compounds can displace resident Golgi proteins from their normal juxtanuclear position, leading to their degradation. nih.gov This disruption of Golgi processing blocks cell proliferation and has been shown to inhibit tumor growth in vivo. nih.gov The anti-proliferative effect is reportedly non-cell-cycle-specific. nih.gov Interestingly, some cancer cells exhibit resistance to these compounds by developing a capacity to protect the displaced Golgi proteins from degradation, thereby allowing them to continue their function. nih.gov

Other mechanistic studies on bis-benzimidazole derivatives, which are structurally related to the DNA minor-groove binder Hoechst 33258, have revealed different anti-proliferative pathways. nih.gov These compounds, which have a strong affinity for A:T rich sites in the DNA minor groove, potently inhibit the proliferation of a range of human tumor cell lines. nih.gov Their mechanism of action includes:

Induction of an S phase block in the cell cycle. nih.gov

Inhibition of the catalytic activity of topoisomerase I (topo I) and topoisomerase II (topo II) enzymes, which are vital for DNA replication and transcription. nih.gov

Anthelmintic Activity Mechanisms

Benzimidazoles are a major class of anthelmintic drugs widely used to treat parasitic worm infections. researchgate.netnih.gov The primary and most well-established mechanism of action for this class of compounds is the disruption of microtubule formation in the parasite. acs.org

The specific molecular target is β-tubulin , a protein subunit of microtubules. Benzimidazoles bind with high affinity to the colchicine-binding site of the parasite's β-tubulin. acs.org This binding inhibits the polymerization of tubulin into microtubules. acs.org Microtubules are essential cytoskeletal components involved in numerous vital cellular processes in the parasite, including:

Cell division (formation of the mitotic spindle)

Nutrient absorption (glucose uptake)

Intracellular transport

By disrupting these functions, benzimidazoles effectively lead to the parasite's death. researchgate.net The selectivity of these drugs stems from their significantly higher affinity for parasitic β-tubulin compared to the mammalian homolog, which minimizes effects on the host.

Antiepileptic Activity Mechanisms

The pharmacological treatment of epilepsy aims to suppress seizures by redressing the balance between neuronal excitation and inhibition. epilepsysociety.org.uk Antiepileptic drugs (AEDs) achieve this through several primary mechanisms. While the specific mechanism for this compound is not definitively established, the activity of benzimidazole derivatives in this area would likely involve one of the following recognized pathways:

Modulation of Voltage-Gated Ion Channels: Many AEDs act by blocking voltage-gated sodium channels, which are responsible for the propagation of action potentials. By stabilizing the inactivated state of these channels, the drugs limit repetitive neuronal firing. epilepsysociety.org.ukmedscape.com Others may block calcium channels or activate potassium channels to reduce neuronal excitability. epilepsysociety.org.uk

Enhancement of GABA-Mediated Inhibition: Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the brain. Some AEDs enhance GABAergic transmission by acting as allosteric modulators of GABA-A receptors, increasing the influx of chloride ions and hyperpolarizing the neuron. epilepsysociety.org.uknih.gov Others may influence GABA turnover by affecting its synthesis or release. epilepsysociety.org.uk

Attenuation of Glutamate-Mediated Excitation: Glutamate is the main excitatory neurotransmitter. Its action is mediated through receptors like AMPA and NMDA. Certain AEDs can block these receptors, reducing the fast excitatory signals that contribute to seizure spread. epilepsysociety.org.uk

Anti-Inflammatory and Analgesic Mechanisms

Benzimidazole derivatives are recognized for their anti-inflammatory and analgesic properties, often acting through mechanisms similar to nonsteroidal anti-inflammatory drugs (NSAIDs). nih.govnih.gov The principal mechanism is the inhibition of cyclooxygenase (COX) enzymes. nih.gov

COX enzymes (COX-1 and COX-2) are responsible for the biosynthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. nih.gov By inhibiting these enzymes, benzimidazole-based compounds can reduce the production of prostaglandins, thereby exerting their anti-inflammatory and analgesic effects. nih.govnih.gov

In addition to COX inhibition, other potential mechanisms for the anti-inflammatory activity of this class of compounds include the modulation of other targets involved in the inflammatory cascade, such as:

Phospholipase A2 (PLA2): This enzyme releases arachidonic acid, the precursor for prostaglandin (B15479496) synthesis. nih.gov

Aldose Reductase: An enzyme implicated in inflammatory pathways. nih.gov

5-Lipoxygenase (5-LOX): An enzyme involved in the production of leukotrienes, another class of inflammatory mediators. nih.gov

Molecular docking studies on some 2-substituted benzimidazole derivatives have shown significant binding affinity with these therapeutic targets, suggesting a potential for multi-targeting inhibition. nih.gov

Anti-Tubercular Activity Mechanisms

New therapeutic agents are needed to combat the rise of multidrug-resistant strains of Mycobacterium tuberculosis. Benzimidazole derivatives have emerged as a promising class of compounds with potent anti-tubercular activity. nih.gov Mechanistic studies have identified several potential targets.

One key target identified for a series of phenoxy alkyl benzimidazoles is QcrB , a subunit of the cytochrome bc1 oxidase complex (Complex III) in the electron transport chain. nih.gov Inhibition of this complex disrupts the bacterium's ability to generate energy (ATP), which is essential for its survival. Mutations in the qcrB gene have been shown to confer resistance to these compounds, providing strong evidence that it is the primary target. nih.gov

Another potential mechanism involves the inhibition of InhA , an enoyl-acyl carrier protein reductase. nih.gov This enzyme is a crucial component of the type II fatty acid synthase (FAS-II) system, which is responsible for the synthesis of mycolic acids. Mycolic acids are unique and essential components of the mycobacterial cell wall. Molecular docking and dynamics simulations have shown that certain benzimidazolium salts can bind to and inhibit InhA, suggesting this as a viable anti-tubercular strategy. nih.gov

In Silico Anti-SARS-CoV-2 Activity Mechanisms (e.g., Main Protease, Nonstructural Proteins)

The SARS-CoV-2 virus relies on several key proteins for its replication and lifecycle, making them attractive targets for antiviral drug development. In silico studies, including molecular docking and molecular dynamics simulations, have been employed to evaluate the potential of benzimidazole derivatives as inhibitors of these viral proteins.

The main protease (Mpro) , also known as 3C-like protease (3CLpro), is a critical enzyme that cleaves viral polyproteins into functional units. researchgate.netmdpi.com Its essential role in viral replication makes it a prime therapeutic target. researchgate.net Molecular docking studies have evaluated the binding of various benzimidazole derivatives to the active site of Mpro. nih.gov The binding scores, which estimate the binding affinity, for some synthetic benzimidazoles against Mpro have been found to be in the range of –5.0 to –11.0 kcal/mol, indicating a promising inhibitory action. nih.gov

Beyond the main protease, non-structural proteins (nsps) also play vital roles. Studies have investigated the interaction of benzimidazole derivatives with proteins such as nsp2 and nsp7. nih.gov These proteins are involved in various aspects of the viral life cycle. In silico analyses have shown that certain benzimidazole compounds exhibit high docking scores not only against Mpro but also against nsp2 and nsp7, suggesting that they may act on multiple viral targets. nih.gov

Table 1: In Silico Docking Scores of Benzimidazole Derivatives Against SARS-CoV-2 Proteins This table is representative of findings for benzimidazole derivatives as reported in the literature. nih.gov

Compound ClassTarget ProteinBinding Score (dG, kcal/mol)Interacting Residues
5-Membered Heterocycle-Substituted BenzimidazolesMain Protease (Mpro)-5.0 to -11.0Catalytic Dyad (His41, Cys145) and others
5-Membered Heterocycle-Substituted BenzimidazolesNon-structural protein 2 (nsp2)-6.0 to -8.0Not specified
5-Membered Heterocycle-Substituted BenzimidazolesNon-structural protein 7 (nsp7)-5.5 to -7.5Not specified

Molecular dynamics simulations further support these findings by demonstrating that the complexes formed between the benzimidazole ligands and the viral proteins are stable over time. nih.gov

Exploration of Novel Biological Pathways and Targets

Following a comprehensive review of scientific literature and chemical databases, it has been determined that there is currently no available research specifically detailing the mechanistic investigations into the biological activities of the chemical compound this compound. Searches for studies exploring its potential interactions with novel biological pathways and molecular targets have not yielded any specific results.

The focus of existing research on related benzimidazole derivatives has often been on isomers such as 2-(1H-benzimidazol-2-yl)phenol, which has been studied for its interactions with DNA. Other research has focused on the broader class of benzimidazole-containing compounds and their activities as inhibitors of various enzymes or as antiviral agents.

However, for the specific isomer this compound, there is a notable absence of published data concerning its mechanism of action, its molecular targets, or its effects on any biological pathways. Consequently, no data tables or detailed research findings on this specific topic can be provided at this time. Further research would be required to elucidate the potential biological activities and mechanistic pathways of this compound.

Applications of 2 Benzoimidazol 1 Yl Phenol in Materials Science and Technology

Development of Chemosensors for Specific Ion Detection (e.g., Fe3+)

Derivatives of 2-Benzoimidazol-1-yl-phenol have been successfully developed as chemosensors for the selective detection of various metal ions, with a significant focus on ferric (Fe³⁺) and ferrous (Fe²⁺) ions. These sensors operate through distinct mechanisms, often resulting in a visually detectable color change or a change in fluorescence intensity.

One common mechanism is fluorescence quenching. For instance, the compound 2-(1H-Benzimidazol-2-yl)phenol (HBYP) demonstrates a dramatic quenching of its fluorescence upon the addition of Fe³⁺ ions. researchgate.net This "turn-off" response is highly selective, allowing for the detection of Fe³⁺ even in the presence of other competing metal ions. The interaction between the sensor molecule and the metal ion disrupts the radiative decay pathways, leading to the diminished fluorescence.

Conversely, other benzimidazole-based probes have been designed to function as "turn-on" fluorescent sensors. A probe known as (E)-2-((4-(5-fluoro-1H-benzo[d]imidazol-2-yl)benzylidene)amino)phenol (FBBAP) is non-fluorescent on its own but emits a strong blue fluorescence upon binding with Fe³⁺ or Fe²⁺. rsc.org This probe exhibits high sensitivity with a detection limit as low as 0.25 nM and a rapid response time of less than one minute. rsc.org

Beyond iron, these compounds have been adapted to detect other ions. A dual chemosensor was developed that detects Fe²⁺/³⁺ through a color change from colorless to dark green, while also selectively detecting Zinc (Zn²⁺) through an "OFF-ON" fluorescent response. rsc.orgresearchgate.net The detection limits for this dual sensor were found to be 1.21 μM for Fe³⁺ and 1.05 μM for Zn²⁺, which are below the guidelines set by the World Health Organization for drinking water. rsc.orgresearchgate.net

Table 1: Performance of Benzimidazole-Based Chemosensors

Sensor CompoundTarget Ion(s)Detection MechanismDetection LimitReference
(E)-2-((4-(5-fluoro-1H-benzo[d]imidazol-2-yl)benzylidene)amino)phenol (FBBAP)Fe³⁺/Fe²⁺'Turn-on' Fluorescence0.25 nM rsc.org
2-(1H-Benzimidazol-2-yl)phenol (HBYP)Fe³⁺Fluorescence Quenching10⁻⁷ mol·L⁻¹ range researchgate.netresearchgate.net
Unnamed Dual ChemosensorFe²⁺/Fe³⁺Colorimetric1.18 μM (Fe²⁺), 1.21 μM (Fe³⁺) rsc.orgresearchgate.net
Unnamed Dual ChemosensorZn²⁺'OFF-ON' Fluorescence1.05 μM rsc.orgresearchgate.net

Utilization in Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Devices

The electroluminescent properties of benzimidazole (B57391) derivatives have made them attractive candidates for use in organic light-emitting diodes (OLEDs). They are particularly investigated for their potential as efficient blue light emitters, a crucial component for full-color displays and white lighting applications. nih.govrsc.org The development of stable and efficient deep-blue emitters remains a significant challenge in OLED technology. rsc.orgnih.gov

Molecules based on this compound can be used either as the emissive layer itself or as a host material for other light-emitting dopants. rsc.orgresearchgate.net Research groups have expressed interest in using compounds like 2-(1-Phenyl-1H-benzimidazol-2-yl)phenol as ligands for synthesizing Iridium(III) complexes, which are highly efficient phosphorescent emitters used in advanced OLEDs. nih.govresearchgate.net

The molecular structure can be tailored to achieve desired properties. For example, creating bipolar molecules with donor-acceptor structures, where a carbazole (B46965) unit acts as the donor and an imidazole (B134444) unit as the acceptor, has been an effective strategy for developing deep-blue emitting materials. nih.gov A non-doped OLED using a carbazole-π-imidazole derivative achieved deep-blue emission with CIE coordinates of (0.159, 0.080), a maximum luminance of 11,364 cd/m², and a maximum external quantum efficiency (EQE) of 4.43%. nih.gov Another OLED prototype using a pyrene-benzimidazole derivative as the non-doped emissive layer showed a pure blue electroluminescence with CIE coordinates of (0.1482, 0.1300) and a peak EQE of 4.3%. nih.gov

Table 2: Performance of OLEDs Incorporating Benzimidazole Derivatives

Emitting Material TypeDevice RoleMax. External Quantum Efficiency (EQE)CIE Coordinates (x, y)Reference
Carbazole-π-imidazole derivativeNon-doped emitter4.43%(0.159, 0.080) nih.gov
Pyrene-benzimidazole derivativeNon-doped emitter4.3%(0.1482, 0.1300) nih.gov

Potential as Molecular Switches and Logic Gates

The ability of this compound derivatives to switch between distinct states in response to external stimuli forms the basis for their potential use as molecular switches and logic gates. The "off-on" and "on-off" fluorescence switching observed in chemosensors is a prime example of this functionality. mdpi.comqub.ac.uk

By defining the presence or absence of chemical inputs (like specific ions) and the resulting fluorescence output (high or low), molecular logic gates can be constructed. For instance, a system where fluorescence is "ON" only in the presence of a specific ion can function as a "YES" logic gate. More complex operations, such as "INH" (inhibit) or "OR" gates, can be designed using multiple chemical inputs that either activate or quench the fluorescence signal. mdpi.com A 1,2,3-triazole-based sensor with a phenol (B47542) moiety demonstrated this by creating "INH", "IMP", and "OR" gates based on its fluorometric and colorimetric responses to fluoride, zinc, and copper ions. mdpi.com This demonstrates a "Write-Read-Erase-Read" capability, which is fundamental for memory devices at the molecular level. mdpi.com

Role as Fluorescent Probes

The intrinsic fluorescence of 2-(2-hydroxyphenyl)benzimidazole (HPBI) and its derivatives makes them excellent candidates for fluorescent probes. A key feature of these compounds is their tendency to undergo Excited-State Intramolecular Proton Transfer (ESIPT). researchgate.net In the ground state, the molecule exists in an enol form. Upon excitation with light, a proton is transferred from the phenolic hydroxyl group to the nitrogen atom of the imidazole ring, creating an excited keto tautomer. This tautomer then relaxes to its ground state by emitting a photon, before rapidly converting back to the enol form.

A significant consequence of the ESIPT mechanism is the production of fluorescence with an anomalously large Stokes shift—a substantial difference between the peak wavelengths of absorption and emission. researchgate.net This large separation is highly desirable for fluorescent probes as it minimizes self-absorption and reduces interference from background scattering, thereby improving the signal-to-noise ratio and detection sensitivity. This property has been leveraged in creating probes for various applications, including the ion sensors discussed previously and for biological imaging. researchgate.netmdpi.com

Application as High-Energy Radiation Detectors and Polymer UV Stabilizers

The stable aromatic structure of 2-(2-hydroxyphenyl)benzimidazole derivatives allows them to interact with high-energy radiation, making them suitable for applications as radiation detectors. researchgate.net While the exact mechanism can vary, it often involves the material scintillating—emitting light upon exposure to ionizing radiation—or exhibiting a measurable change in its electrical properties. Wide bandgap materials are often sought for radiation detectors that can operate in harsh environments and at high temperatures. mdpi.com

Furthermore, these compounds are effective ultraviolet (UV) stabilizers for polymers. researchgate.net Polymers are susceptible to degradation from UV radiation, which can cause discoloration, cracking, and loss of mechanical properties. linchemical.comlinchemical.com UV stabilizers, also known as UV absorbers, function by absorbing harmful UV radiation and dissipating the energy through harmless pathways, such as heat, thus protecting the polymer matrix. linchemical.comspecialchem.com Benzimidazole-based compounds can be incorporated into polymer melts to provide this protection. google.com Their high thermal stability ensures they can withstand the high temperatures of polymer processing. google.com

Other Emerging Material Science Applications

The versatility of the this compound scaffold continues to inspire new applications in materials science. Their ability to form stable complexes with a variety of metals makes them valuable ligands in coordination chemistry. This can be exploited in the development of new catalysts or functional materials where the metal center's properties are tuned by the benzimidazole ligand.

Additionally, their rigid, planar structure and tendency to form intermolecular interactions like hydrogen bonds and π–π stacking allows for the creation of ordered supramolecular structures. researchgate.netnih.gov These self-assembled architectures are being explored for applications in areas such as organic electronics, nonlinear optics, and the development of novel porous materials for storage or separation.

Table of Mentioned Compounds

Abbreviation/Common NameFull Chemical Name
HBYP2-(1H-Benzimidazol-2-yl)phenol
FBBAP(E)-2-((4-(5-fluoro-1H-benzo[d]imidazol-2-yl)benzylidene)amino)phenol
HPBI2-(2-hydroxyphenyl)benzimidazole
-2-(1-Phenyl-1H-benzimidazol-2-yl)phenol
-2-(1,2-diphenyl)-1H-benzimidazole-7-tert-butylpyrene
-Carbazole-π-imidazole derivatives

Future Research Directions and Unexplored Avenues for 2 Benzoimidazol 1 Yl Phenol

Integration of Advanced Computational Approaches for Predictive Design

The future of designing novel 2-Benzoimidazol-1-yl-phenol derivatives will heavily rely on the integration of sophisticated computational tools to predict their biological activity and physical properties, thereby streamlining the discovery process.

Quantitative Structure-Activity Relationship (QSAR): Two-dimensional (2D) and three-dimensional (3D) QSAR studies have proven effective in correlating the structural features of benzimidazole (B57391) derivatives with their biological activities. researchgate.netnih.govbiointerfaceresearch.com Future research will involve developing robust QSAR models specifically for this compound analogues. These models can predict the efficacy of new, unsynthesized compounds against various targets, such as enzymes or receptors, saving significant time and resources. researchgate.net For instance, a 2D-QSAR model developed for benzimidazole derivatives against the MDA-MB-231 breast cancer cell line showed a high correlation coefficient (R² = 0.904), demonstrating strong predictive power. vjs.ac.vn

Molecular Docking: Molecular docking simulations are crucial for understanding the binding interactions between a ligand (the benzimidazole derivative) and its biological target at the molecular level. researchgate.netnih.gov Future work will focus on docking studies of this compound derivatives with a wider range of proteins implicated in various diseases. These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, guiding the design of more potent and selective inhibitors. researchgate.netvjs.ac.vn For example, docking studies have been used to elucidate the binding mode of benzimidazole derivatives to the topoisomerase I-DNA complex, a key target in cancer therapy. vjs.ac.vn

The table below summarizes computational approaches that can be applied to accelerate the design of this compound derivatives.

Computational MethodApplication in Drug DesignPredicted Parameters
2D-QSARCorrelates physicochemical properties with biological activity. researchgate.netIC₅₀ values, binding affinity. vjs.ac.vn
3D-QSAR (CoMFA/CoMSIA)Maps steric, electrostatic, and hydrophobic fields to activity. nih.govOptimal substituent positions for enhanced activity. nih.gov
Molecular DockingPredicts the preferred orientation and binding affinity of a ligand to a target protein. biointerfaceresearch.comBinding energy, interaction with key amino acid residues. researchgate.net

Development of Novel Synthetic Strategies for Enhanced Structural Diversity

Expanding the chemical space of this compound requires the development of innovative and efficient synthetic methodologies. The focus is shifting towards greener, more sustainable practices that allow for the creation of diverse molecular libraries.

Green Chemistry Approaches: Traditional methods for synthesizing benzimidazoles often involve harsh conditions and hazardous solvents. ijarsct.co.in Future research will increasingly adopt green chemistry principles. This includes the use of eco-friendly solvents like water or deep eutectic solvents (DES), which can also act as reagents, simplifying reaction workups. ijarsct.co.innih.gov Plant-assisted synthesis of nanoparticles as catalysts, such as zinc sulfide, also represents a novel green approach for producing benzimidazole derivatives. aip.org

Advanced Catalysis and Reaction Conditions: The use of novel catalysts is a key avenue for improving synthetic efficiency. Nanoparticle catalysts, particularly magnetic nanoparticles, are gaining traction due to their high efficiency and ease of separation from the reaction mixture. biointerfaceresearch.comresearchgate.net Microwave-assisted synthesis has also emerged as a powerful technique, offering rapid reaction times, higher yields, and cleaner products compared to conventional heating methods. mdpi.comwisdomlib.org These modern techniques can be adapted for the synthesis of a wide array of substituted this compound compounds. mdpi.com

The following table details various modern synthetic strategies applicable to benzimidazole derivatives.

Synthetic StrategyKey FeaturesAdvantages
Microwave-Assisted SynthesisUse of microwave irradiation to accelerate reactions. mdpi.comRapid, high yields, solvent-free options. mdpi.com
Deep Eutectic Solvents (DES)Employing a mixture of hydrogen bond donors and acceptors as a solvent and/or reagent. nih.govEco-friendly, biodegradable, simple workup. nih.gov
NanocatalysisUsing nanoparticles (e.g., magnetic Fe₃O₄) as catalysts. researchgate.netHigh catalytic activity, easy recovery and reusability. biointerfaceresearch.com
Solid-State CondensationReactions conducted in the absence of a solvent, often with catalytic zinc acetate. acs.orgEnvironmentally friendly, high purity of products. acs.org

Comprehensive Mechanistic Elucidation of Broader Biological Activities

While benzimidazole derivatives are known for a wide spectrum of biological activities, the precise mechanisms of action for many of these effects remain to be fully understood. ijpsjournal.comtechnion.ac.il Future research must move beyond preliminary screening to conduct in-depth mechanistic studies.

Identifying Molecular Targets: A primary goal is to identify the specific molecular targets through which this compound derivatives exert their effects. For example, some bis-benzimidazoles have been shown to inhibit the catalytic activity of topoisomerase I and II, enzymes critical for DNA replication, which contributes to their antiproliferative effects. nih.govnih.gov Future studies should employ techniques like proteomics and genomics to uncover novel protein interactions and signaling pathways modulated by these compounds.

Structure-Activity Relationship (SAR) Analysis: Systematic SAR studies are essential to understand how different substituents on the this compound scaffold influence biological activity. nih.govresearchgate.net By synthesizing and testing a series of related compounds, researchers can determine which chemical modifications lead to enhanced potency or selectivity for a particular biological target. This information is critical for the rational design of next-generation therapeutic agents. nih.gov

Exploration of this compound in Hybrid Material Systems

The unique chemical structure of the benzimidazole ring makes it an excellent building block for advanced materials with novel properties.

Metal-Organic Frameworks (MOFs): Benzimidazole and its derivatives can serve as organic linkers in the construction of MOFs. For instance, hybrid benzimidazole-dichloroimidazole zeolitic imidazolate frameworks (ZIFs) based on ZIF-7 have been developed for applications in gas separation, specifically for CO₂/N₂ separation. acs.org Future research could explore the incorporation of this compound into MOF structures to create materials with tailored porosity and functionality for applications in catalysis, sensing, and gas storage.

Conducting Polymers and Coatings: Polyaniline (PANI), a conducting polymer, can be doped with derivatives like cyclocarboxypropyl oleic acid to create composite coatings with enhanced corrosion resistance. mdpi.com The integration of this compound into polymer backbones or as functional dopants could lead to the development of new conductive materials, sensors, and protective coatings with improved thermal stability and performance.

Energetic Materials: Polynitro derivatives of benzimidazole have been investigated as potential energetic materials due to their high thermal stability. nih.gov Theoretical studies on the influence of various substituents on the stability and explosive properties of benzimidazole compounds can guide the design of new high-energy materials. nih.gov

Interdisciplinary Research with Emerging Scientific Domains

The full potential of this compound can be realized through collaborations that bridge chemistry with other scientific fields.

Nanotechnology: The intersection of benzimidazole chemistry and nanotechnology offers exciting possibilities. Nanoparticles are already being used to catalyze the synthesis of benzimidazole derivatives. biointerfaceresearch.com Future research could focus on developing benzimidazole-functionalized nanoparticles for targeted drug delivery, where the nanoparticle serves as a carrier to deliver the therapeutic agent specifically to cancer cells, for example.

Bioengineering and Biomaterials: The biological compatibility and diverse functionality of benzimidazole derivatives make them attractive candidates for use in bioengineering. They could be incorporated into hydrogels, scaffolds for tissue engineering, or as components of biosensors. For instance, copper(II)-loaded alginate hydrogel beads have been used as a recyclable catalyst for benzimidazole synthesis, highlighting the potential for creating biocompatible catalytic systems. nih.gov

Chemical Biology: The structural similarity of the benzimidazole nucleus to naturally occurring purines allows these compounds to interact with various biopolymers, including DNA and proteins. biointerfaceresearch.comresearchgate.net Interdisciplinary studies in chemical biology can use this compound derivatives as chemical probes to study complex biological processes, such as DNA-protein interactions or enzyme function, providing valuable insights into cellular mechanisms. researchgate.net

Q & A

Q. What are the most reliable synthetic routes for 2-Benzoimidazol-1-yl-phenol, and what experimental parameters critically influence yield?

Methodological Answer: The synthesis of benzimidazole derivatives typically involves cyclization reactions. For this compound, a modified Phillips reaction is recommended:

React o-phenylenediamine derivatives with a phenolic acid (e.g., 4-hydroxybenzoic acid) in the presence of a dehydrating agent like HCl or polyphosphoric acid .

Optimize reaction time (6–12 hours) and temperature (80–120°C) to prevent over-oxidation of the phenol group.

Purify via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water).
Key Parameters:

  • Acid catalyst concentration : Excess acid may lead to side reactions (e.g., dimerization) .
  • Substituent positioning : Steric hindrance from the phenol group requires precise stoichiometry to avoid incomplete cyclization .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : Use 1^1H and 13^{13}C NMR to confirm the benzimidazole core and phenol substitution pattern. Look for characteristic imidazole proton signals at δ 7.5–8.5 ppm and aromatic phenol protons at δ 6.5–7.2 ppm .
  • X-ray Crystallography : Employ SHELXL for structure refinement. Key metrics include R-factor (<5%) and hydrogen-bonding networks (e.g., O–H···N interactions between phenol and benzimidazole) .
  • IR Spectroscopy : Validate the presence of –OH (3200–3600 cm1^{-1}) and C=N (1600–1650 cm1^{-1}) groups .

Q. What preliminary pharmacological screening strategies are recommended for assessing its bioactivity?

Methodological Answer:

  • Antifungal/Antibacterial Assays :
    • Use broth microdilution (CLSI guidelines) against Candida albicans or Staphylococcus aureus. Compare MIC values with fluconazole/ampicillin controls .
  • Anticancer Screening :
    • Conduct MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Include dose-response curves (1–100 µM) and validate selectivity via non-cancerous cell lines (e.g., HEK-293) .
  • Controls : Use solvent-only (DMSO) and reference drugs (e.g., cisplatin for cytotoxicity) .

Advanced Research Questions

Q. How can hydrogen-bonding patterns in its crystal structure be systematically analyzed to predict supramolecular behavior?

Methodological Answer:

  • Graph Set Analysis : Apply Etter’s rules to classify hydrogen bonds (e.g., DD, SS motifs). For example, the phenol –OH group often forms D(2,1)D(2,1) motifs with benzimidazole N atoms .
  • Software Tools : Use Mercury (CCDC) to visualize packing diagrams and quantify intermolecular distances (<3.0 Å for strong H-bonds) .
  • Impact on Solubility : Strong H-bonding networks reduce solubility in apolar solvents, necessitating polar solvents (DMF, DMSO) for formulation .

Q. How can researchers resolve contradictions in biological activity data across substituted derivatives?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Studies :
    • Systematically vary substituents (e.g., electron-withdrawing groups on the phenol ring) and compare IC50_{50} values .
    • Use multivariate regression to correlate logPP/Hammett constants with activity trends .
  • Mechanistic Validation : Perform molecular docking (AutoDock Vina) to assess binding affinity to targets like fungal CYP51 or topoisomerase II .

Q. What computational approaches are optimal for modeling interactions between this compound and biological targets?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO gap) to predict reactivity. Basis sets like B3LYP/6-311G(d,p) are recommended .
  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein binding in explicit solvent (e.g., TIP3P water) for ≥100 ns to assess stability of key interactions (e.g., π-π stacking with tyrosine residues) .
  • ADMET Prediction : Use SwissADME to evaluate bioavailability and toxicity risks (e.g., CYP inhibition) .

Data Contradiction Analysis

Example Issue: Discrepancies in antifungal activity between derivatives with electron-donating (-OCH3_3) vs. electron-withdrawing (-NO2_2) groups.
Resolution Strategy:

  • Re-evaluate Experimental Conditions : Ensure consistent inoculum size and incubation time in antifungal assays .
  • Check Redox Activity : Use cyclic voltammetry to confirm if –NO2_2 derivatives undergo reduction to toxic intermediates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.